Product packaging for Chlorin-e6-trimethyl ester(Cat. No.:CAS No. 71217-51-1)

Chlorin-e6-trimethyl ester

Cat. No.: B12756589
CAS No.: 71217-51-1
M. Wt: 638.8 g/mol
InChI Key: SLLLYKPHDYTLSL-UHFFFAOYSA-N
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Description

Contextualization within Porphyrinoid Chemistry and Photosensitizer Research

Porphyrinoids represent a broad class of macrocyclic compounds built from four pyrrole-like subunits. ingentaconnect.com Chlorins are a distinct subclass of porphyrinoids, characterized by the reduction of one of the peripheral double bonds in the macrocycle, which differentiates them from the fully aromatic porphyrins. ingentaconnect.com This structural alteration significantly impacts the molecule's absorption spectrum, leading to a strong absorption band in the red region of the electromagnetic spectrum (around 650-670 nm). researchgate.netresearchgate.net

This characteristic is of paramount importance in the field of photosensitizer research. The development of new photosensitizers is a key area of investigation, and Chlorin-e6-trimethyl ester often serves as a foundational structure or a precursor in the synthesis of novel photosensitizing agents. researchgate.netnih.govresearchgate.net Its natural origin suggests a potentially lower toxicity for the core structure. researchgate.net The ability of its derivatives to absorb light at longer wavelengths is highly advantageous for applications like photodynamic therapy (PDT), as this light can penetrate deeper into biological tissues. nih.gov

Significance in Mechanistic Photochemistry and Bio-conjugate Applications

The importance of this compound in mechanistic photochemistry is primarily linked to its function as a photosensitizer. Upon excitation by light, it can efficiently transfer its energy to molecular oxygen, generating highly reactive singlet oxygen (¹O₂). researchgate.netresearchgate.net This process is a cornerstone of Type II photochemistry and the basis for the cytotoxic effects in photodynamic applications. The quantum yield of singlet oxygen generation is a critical measure of a photosensitizer's efficacy, and for this compound, this value is significant. researchgate.netresearchgate.net

The esterification of the three carboxylic acid groups of chlorin (B1196114) e6 to form the trimethyl ester derivative provides a versatile chemical handle for further modifications. lsu.edu This has enabled the creation of a wide array of bioconjugates, where this compound is linked to various biologically relevant molecules. researchgate.net These include amino acids, carbohydrates, and other pharmacologically active compounds like coumarin (B35378), quinoline, and naphthoquinone derivatives. researchgate.netlsu.eduresearchgate.net The goal of creating these bioconjugates is often to enhance properties such as water solubility, cellular uptake, and target specificity. cuny.eduresearchmap.jp For example, conjugation with glucose aims to target cancer cells that exhibit a higher rate of glucose consumption. researchmap.jp The chemical's structure also suggests its potential for carrying other compounds across cell barriers. researchgate.net

Data Tables

Table 1: General Properties of this compound

PropertyData
Molecular Formula C₃₇H₄₂N₄O₅
Appearance Solid
Solubility Soluble in organic solvents such as Dichloromethane (B109758) (CH₂Cl₂), Dimethylformamide (DMF)

This data is compiled from multiple sources. researchgate.netresearchgate.netacademie-sciences.fr

Table 2: Photophysical Characteristics in Dimethylformamide (DMF)

ParameterValueReference
Soret Band Absorption Maximum (λmax) ~400 nm researchgate.net
Q-Band Absorption Maximum (λmax) ~665 nm researchgate.net
Fluorescence Quantum Yield (ΦF) 0.29 - 0.39 researchgate.netresearchgate.net
Singlet Oxygen Quantum Yield (ΦΔ) 0.47 - 0.60 researchgate.netresearchgate.net
Fluorescence Lifetime (τf) 5.4 - 7.5 ns researchgate.netresearchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C37H42N4O6 B12756589 Chlorin-e6-trimethyl ester CAS No. 71217-51-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

71217-51-1

Molecular Formula

C37H42N4O6

Molecular Weight

638.8 g/mol

IUPAC Name

methyl 12-ethenyl-7-ethyl-20-(2-methoxy-2-oxoethyl)-18-(3-methoxy-3-oxopropyl)-3,8,13,17-tetramethyl-17,18,22,23-tetrahydroporphyrin-2-carboxylate

InChI

InChI=1S/C37H42N4O6/c1-10-22-18(3)26-15-28-20(5)24(12-13-32(42)45-7)35(40-28)25(14-33(43)46-8)36-34(37(44)47-9)21(6)29(41-36)17-31-23(11-2)19(4)27(39-31)16-30(22)38-26/h10,15-17,20,24,38-39H,1,11-14H2,2-9H3

InChI Key

SLLLYKPHDYTLSL-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C2=CC3=C(C(=C(N3)C=C4C(C(C(=N4)C(=C5C(=C(C(=N5)C=C1N2)C)C(=O)OC)CC(=O)OC)CCC(=O)OC)C)C)C=C)C

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of Chlorin E6 Trimethyl Ester

Isolation and Precursor Derivation from Natural Sources

The primary route to obtaining Chlorin-e6-trimethyl ester begins with the extraction and modification of naturally occurring chlorophylls.

Chlorophyll-a and Pheophytin-a as Starting Materials

Chlorophyll-a serves as the fundamental precursor for the synthesis of this compound. It is abundantly available in various photosynthetic organisms, with the cyanobacterium Spirulina platensis being a commonly utilized source due to its high chlorophyll (B73375) content and the absence of chlorophyll b, which simplifies purification. researchgate.netnih.gov The initial step involves the extraction of chlorophyll-a from the biomass. This is typically achieved using organic solvents like acetone or ethanol (B145695). nih.govmdpi.com

Once extracted, Chlorophyll-a is often converted to Pheophytin-a. This transformation is a demetallation reaction where the central magnesium ion is removed from the chlorin (B1196114) macrocycle. The process is typically accomplished by treating the chlorophyll-a solution with a mild acid, such as hydrochloric acid. mdpi.commdpi.com The conversion to Pheophytin-a is a strategic step as it is often easier to handle and purify than Chlorophyll-a itself. mdpi.com Pheophytin-a, which retains the phytyl ester chain, can then be used as a direct precursor for further modifications.

Conversion Pathways to this compound

The transformation of chlorophyll derivatives into this compound involves two main chemical events: the cleavage of the phytyl chain and the opening of the isocyclic E-ring present in chlorophyll and pheophytin.

One common pathway proceeds through the intermediate, methyl pheophorbide a. This is achieved by methanolysis of the crude chlorophyll extract, which removes the phytyl tail and replaces it with a methyl group. nih.govchemrj.org Methyl pheophorbide a is then subjected to a base-catalyzed reaction to open the E-ring. This is often accomplished using a strong base like potassium hydroxide (KOH) or potassium methoxide (KOCH₃) in a mixture of solvents such as methanol, THF, and chloroform. researchgate.netnih.govchemrj.org This ring-opening process, known as an allomerization reaction, results in the formation of three carboxylic acid groups, yielding Chlorin-e6. Subsequent esterification leads to the desired trimethyl ester.

Alternatively, Pheophytin-a can be directly converted to the trisodium salt of Chlorin-e6 by treatment with a base like sodium hydroxide (NaOH) in acetone. This single step facilitates both the hydrolysis of the phytyl ester and the opening of the E-ring. mdpi.com The resulting Chlorin-e6 can then be fully esterified to produce this compound.

Esterification and Regioselective Synthesis

The three carboxylic acid groups of Chlorin-e6 offer multiple sites for chemical modification. Controlling the esterification is key to producing this compound and its partially esterified analogues.

Full Esterification Techniques (e.g., using iodomethane)

To produce this compound, all three carboxylic acid groups of Chlorin-e6 must be converted to methyl esters. A highly effective method for this complete esterification is the use of diazomethane. nih.gov Treatment of Chlorin-e6 with an excess of diazomethane ensures the exhaustive methylation of all carboxylic acid functionalities. nih.gov While the prompt mentions iodomethane, which is a common methylating agent, diazomethane is frequently cited in the literature for this specific transformation due to its high reactivity and clean conversion. nih.gov

ReagentDescription
**Diazomethane (CH₂N₂) **A common and highly efficient reagent used for the complete esterification of the three carboxylic acid groups of Chlorin-e6 to form this compound. nih.gov
Potassium Methoxide (KOCH₃) Used as a catalyst in the transformation of methyl pheophorbide a to this compound by opening the carbocyclic ring. chemrj.org

Selective Partial Esterification and Hydrolysis for Carboxylic Acid Modulation

The differential reactivity of the three carboxylic acid groups allows for selective modifications. It is possible to achieve partial esterification, yielding mono- or di-esters, which are valuable for creating amphiphilic photosensitizers or for further regioselective conjugation.

A notable technique for selective esterification involves performing the reaction under acidic conditions. When Chlorin-e6 is treated with 5% sulfuric acid in methanol (H₂SO₄/MeOH), esterification at the 13¹-position is selectively inhibited. nih.gov This inhibition is attributed to the protonation of the imine-type nitrogen atoms within the chlorin macrocycle, which influences the reactivity of the nearby carboxylic acid. This method results in a high yield (95%) of the Chlorin-e6 dimethyl ester, with the carboxylic acid at the 13¹ position remaining free. nih.gov

Selective hydrolysis of this compound can also be employed to generate partially de-esterified products. For instance, selective hydrolysis can yield Chlorin-e6 13-monomethylester as a pure, crystalline compound. us.edu.pl This controlled hydrolysis provides another route to modulate the carboxylic acid groups for specific applications.

Reactivity Profiling of Carboxylic Acid Positions (13¹, 15², 17³)

The three carboxylic acid groups of Chlorin-e6 are located at distinct positions and exhibit different chemical reactivities. These positions are designated as 13¹ (part of a formic acid side chain), 15² (acetic acid side chain), and 17³ (propionic acid side chain). mdpi.comlsu.edu This structural difference is the basis for their varied reactivity.

Research has shown that the central 15²-carboxylic acid is particularly reactive in standard conjugation reactions that use coupling agents like EDC or DCC. mdpi.comresearchgate.net This enhanced reactivity is often explained by the formation of a transient intramolecular anhydride intermediate between the 13¹ and 15² carboxylic acid groups. mdpi.com Nucleophilic attack on this seven-membered anhydride ring occurs preferentially at the more aliphatic side (the 15²-carbonyl), leading to regioselective conjugation at this position. mdpi.comresearchgate.net This pathway explains why many conjugation reactions with amino acids, for example, yield the 15²-conjugate rather than the 13¹ or 17³ isomers. researchgate.net Understanding this reactivity profile is crucial for the rational design and synthesis of specific Chlorin-e6 derivatives. mdpi.comlsu.edu

PositionSide Chain TypeRelative Reactivity
13¹ FormicCan be selectively kept as a free acid during esterification under acidic conditions. nih.gov Involved in anhydride formation. mdpi.com
15² AceticGenerally the most reactive site for conjugation via coupling agents, proceeding through a 13¹:15²-anhydride intermediate. mdpi.comresearchgate.net
17³ PropionicGenerally less reactive towards standard peptide coupling procedures compared to the 15² position. researchgate.net

Advanced Functionalization and Derivatization Strategies of this compound

The inherent photosensitizing capabilities of the chlorin macrocycle can be significantly enhanced and tailored for specific applications through advanced functionalization and derivatization strategies. By covalently attaching biologically relevant moieties, coupling with pharmacologically active compounds, or undertaking specific structural modifications, the physicochemical and biological properties of this compound can be precisely tuned.

Covalent Conjugation with Biologically Relevant Moieties

The conjugation of amino acids to the carboxylic acid groups of the chlorin e6 macrocycle is a well-established strategy to modulate its biological properties. The site of conjugation has been found to be a critical determinant of the resulting photodynamic efficacy mdpi.comlsu.edu. Chlorin e6 possesses three carboxylic acid groups at positions 13¹, 15², and 17³, each with different reactivities, allowing for regioselective synthesis of amino acid conjugates mdpi.comnih.gov.

Systematic synthetic approaches have been developed to produce all three possible regioisomers of mono-amino acid-conjugated chlorin e6. For instance, the synthesis of the 17³-aspartylchlorin-e6 tetramethyl ester can be achieved by first conjugating L-aspartic acid dimethyl ester to pheophorbide-a, followed by the cleavage of the isocyclic ring nih.gov. To obtain the 13¹-aspartyl conjugate, chlorin-e6 trimethyl ester is first selectively hydrolyzed to the corresponding dimethyl ester monocarboxylic acid at position 13, which is then coupled with L-aspartic acid dimethyl ester mdpi.comlsu.edu. The 15²-aspartyl conjugate has been identified as the correct structure for the clinically used photosensitizer Talaporfin (NPe6), and its synthesis often proceeds through a 13¹:15²-anhydride intermediate lsu.edunih.gov.

Research has shown that the phototoxicity of these conjugates is significantly dependent on the position of the amino acid. Cellular investigations have revealed that the 13¹-aspartylchlorin-e6 derivative is more phototoxic than its 15²- and 17³-regioisomers mdpi.comlsu.edu. This enhanced activity is attributed in part to the nearly linear molecular conformation of the 13¹-conjugate, which may facilitate its interaction with biological targets mdpi.comlsu.edu. In contrast, the 15²- and 17³-conjugates adopt more bent conformations researchgate.net.

Positively charged amino acids, such as lysine, have also been conjugated to chlorin e6. These cationic derivatives have been observed to be more efficiently internalized by cells due to favorable electrostatic interactions with the negatively charged plasma membranes mdpi.com. The synthesis of these conjugates has been achieved in good yields, and studies have shown that the 15²-lysyl regioisomers accumulate the most within cells, while the 13¹ regioisomers are the most phototoxic researchgate.net.

Amino Acid ConjugatePosition of ConjugationKey Research FindingReference
Aspartyl13¹Most phototoxic regioisomer due to a nearly linear conformation. mdpi.comlsu.edu
Aspartyl15²Structure of the clinically used photosensitizer Talaporfin (NPe6). lsu.edu
Aspartyl17³Synthesized from pheophorbide-a; less phototoxic than the 13¹-isomer. nih.gov
Lysyl15²Shows high cellular accumulation. researchgate.net
Lysyl13¹Demonstrates high phototoxicity. researchgate.net

The attachment of sugar moieties to the chlorin e6 macrocycle is a strategy aimed at improving its affinity for cancer cells, which often overexpress glucose transporters. A detailed, large-scale synthesis of a thio-β-D-glucose-conjugated chlorin e6 trimethyl ester has been developed clockss.orgcrossref.org.

The synthesis begins with commercially available chlorin e6 trimethyl ester. To overcome the steric hindrance that prevents the direct connection of the sugar moiety to the chlorin heterocycle, an alkyl spacer is introduced. This is achieved through a haloalkoxylation reaction. The resulting haloalkoxylated chlorin e6 trimethyl ester is then subjected to thioglycosylation to yield the desired thio-glucose conjugate clockss.org. The use of a C3 spacer has been found to be effective, and the synthesis has been optimized to produce the conjugate in good yield on a large scale clockss.org.

To enable the conjugation of chlorin e6 with thiol-containing biomolecules, such as peptides and proteins, derivatives featuring maleimide functional groups have been synthesized. This approach allows for specific and efficient covalent bond formation via a thiol-maleimide "click" reaction.

New chlorin derivatives containing a maleimide functional group have been synthesized from chlorophyll a. These derivatives have demonstrated increased photocytotoxic activity compared to the parent chlorin e6 and its trimethyl ester, which is attributed to their enhanced ability to produce singlet oxygen within cells.

Coupling with Pharmacologically Active Compounds (e.g., Coumarin (B35378), Quinolinone, Naphthoquinone Derivatives)

The development of new drug molecules that combine the photosensitizing properties of this compound with the pharmacological activity of other compounds is an active area of research. This strategy aims to achieve a synergistic therapeutic effect researchgate.netnih.gov. This compound has been successfully functionalized with coumarin, quinolinone, and naphthoquinone moieties in good to excellent yields researchgate.netnih.govresearchgate.net.

The synthesis of these hybrid molecules is achieved through a domino Knoevenagel hetero-Diels-Alder reaction researchgate.netnih.gov. In this reaction, ortho-quinone methides, generated in situ from the Knoevenagel reaction of compounds like 4-hydroxycoumarin, 4-hydroxy-N-methylquinolinone, or 2-hydroxy-1,4-naphthoquinone with paraformaldehyde, react with the chlorin macrocycle nih.gov.

The photophysical properties of these novel chlorin e6 derivatives have been extensively studied. Most of these compounds exhibit good fluorescence and a significant capacity for generating singlet oxygen, which are crucial for their application in photodynamic therapy researchgate.netnih.gov. The exception to this are the naphthoquinone derivatives, which show very low fluorescence and singlet oxygen quantum yields researchgate.net.

Conjugate TypeSynthetic MethodYieldFluorescence Quantum Yield (ΦF)Singlet Oxygen Quantum Yield (ΦΔ)Reference
CoumarinDomino Knoevenagel hetero-Diels-AlderGood to Excellent0.13 - 0.170.34 - 0.65 researchgate.netnih.govresearchgate.net
QuinolinoneDomino Knoevenagel hetero-Diels-AlderGood to Excellent0.16 - 0.170.54 - 0.63 researchgate.netnih.govresearchgate.net
NaphthoquinoneDomino Knoevenagel hetero-Diels-AlderGood to Excellent0.010.01 - 0.04 researchgate.netnih.govresearchgate.net

Structural Modifications for Tunable Properties

Beyond conjugation with other molecules, direct structural modifications of the chlorin e6 trimethyl ester backbone can be employed to tune its physicochemical and photophysical properties. These modifications often target an improvement in aqueous solubility, an enhancement of cellular uptake, and an optimization of the photodynamic effect.

One approach to enhance hydrophilicity and, consequently, water solubility is the introduction of hydrophilic moieties. For example, chlorin e6 has been conjugated to poly(amidoamine) (PAMAM) dendrimers, creating a hydrophilic nanoconjugate nih.govmdpi.com. This modification not only improves the water solubility of the chlorin but also enhances its intracellular uptake, leading to increased phototoxicity nih.gov. Similarly, conjugation with the naturally derived biopolymer chitosan, specifically in the form of hydroxypropyl chitosan, has been shown to create hydrophilic carriers for chlorin e6 with improved bactericidal profiles mdpi.com.

Conversely, to increase affinity for phospholipid membranes, hydrophobic residues can be introduced. The presence of a phytol residue, for instance, can increase the lipophilicity of the molecule nih.gov. The introduction of cationic groups, such as quaternary ammonium salts, at the periphery of the macrocycle can provide an amphiphilic character to the molecule. These cationic charges can also facilitate electrostatic binding to negatively charged mitochondrial and bacterial cell walls, thereby enhancing the targeted delivery and efficacy of the photosensitizer nih.gov.

The aggregation state of chlorin e6, which is influenced by its molecular structure and the surrounding environment, significantly affects its photophysical properties. Molecular aggregation in aqueous media can lead to a marked reduction in the therapeutic effect. Structural modifications that prevent this aggregation, such as conjugation with polymers like polyvinylpyrrolidone (B124986) (PVP), can help maintain the chlorin in its photoactive monomeric form, thereby preserving its high singlet oxygen generation efficiency researchgate.net.

Metallation with Transition Metals (e.g., Zn(II), Cu(II), Pd(II), Pt(II) complexes)

The insertion of metal ions into the core of the chlorin macrocycle is a fundamental transformation that significantly alters its electronic and photophysical properties. The two central protons of the chlorin can be replaced by a variety of metal ions. This process is typically achieved by reacting the free-base this compound with a corresponding metal salt in a suitable solvent, often with heating.

Zinc (II) Complexes: The synthesis of zinc(II) this compound is well-established and proceeds in high yields. It is often a preliminary step for further functionalization, such as in domino Knoevenagel hetero-Diels-Alder reactions nih.govresearchgate.net. The resulting Zn(II) complexes are fully characterizable by standard spectroscopic methods, including 1D/2D NMR, UV-Vis, and HRMS nih.gov.

Platinum (II) Complexes: Platinum(II) complexes of chlorins are of interest for dual-function therapeutic agents. Synthesis can be achieved through methods such as microwave-mediated reactions. For instance, related porphyrins have been metallated with platinum(II) using salts like K₂PtCl₄ or bis(benzonitrile)platinum dichloride nih.gov. A platinum complex of a chlorin e6 derivative has also been prepared by reacting a formylchlorin e6 derivative with a platinum salt like Pt(NH₃)₂(H₂O)Cl finechem-mirea.ru.

Other Transition Metals: The general methodology for metallation can be extended to other transition metals. Typically, the chlorin is refluxed with a metal(II) salt, such as the acetate or chloride salt of copper(II) or palladium(II), in solvents like methanol, chloroform, or dimethylformamide (DMF) until the reaction is complete, which can be monitored by UV-Vis spectroscopy.

The table below summarizes common reaction conditions for the metallation of chlorins.

Metal IonTypical Reagent(s)Solvent(s)ConditionsYield
Zn(II) Zinc Acetate (Zn(OAc)₂)Dichloromethane (B109758)/MethanolRoom Temp / RefluxHigh
Cu(II) Copper Acetate (Cu(OAc)₂)DMF or CH₂Cl₂/MeOHRefluxGood-High
Pd(II) Palladium Acetate (Pd(OAc)₂) or PdCl₂Acetonitrile or DMFRefluxGood-High
Pt(II) K₂PtCl₄ or CisplatinBenzonitrile or DMFMicrowave or High Temp (e.g., 250°C)Moderate
Halogenation (e.g., Bromination)

Halogenation of the chlorin macrocycle or its side chains introduces atoms that can influence the compound's electronic properties or serve as handles for further synthetic modifications.

Bromination: Brominated this compound has been synthesized and studied for applications in holographic data storage. The introduction of bromine atoms alters the photophysical properties of the dye, such as its spectral range and hole-burning kinetics.

Haloalkoxylation: A related transformation involves the addition of a halogen and an alkoxy group across the C3-vinyl double bond. In a large-scale synthesis, this compound was treated with a 25% solution of HBr in acetic acid. This reaction leads to the formation of a bromo-adduct at the vinyl group, which is then reacted with an alcohol (e.g., 3-bromopropan-1-ol) in the presence of a base like K₂CO₃ to yield a stable 3¹-(3-bromopropoxy)chlorin e6-trimethyl ester derivative clockss.org. This process efficiently modifies the vinyl group, providing an alkyl spacer for further conjugation clockss.org.

Isocyclic Ring Transformations (e.g., Pyropheophorbide a, Purpurin-18 Formation)

The exocyclic "E" ring of chlorins is a key structural feature that can undergo significant transformations.

Purpurin-18 Formation: Purpurins are derivatives characterized by a six-membered anhydride ring fused to the γ-meso position of the macrocycle, often resulting in a distinct purple color. Purpurin-18 methyl ester can be formed from this compound under specific conditions. For example, treatment of chlorin e6 with dicyclohexylcarbodiimide (DCC) and a catalyst like 4-(dimethylamino)pyridine (DMAP) can induce an intramolecular cyclization between the C13-carboxylic acid and the C15-acetic acid side chains, forming the characteristic anhydride ring of a purpurin derivative nih.gov.

Pyropheophorbide a: Pyropheophorbide a is a derivative of chlorophyll that lacks the C13²-methoxycarbonyl group present on its precursor, pheophorbide a. The transformation from pheophorbide a to pyropheophorbide a is a well-known decarboxylation reaction, typically achieved by heating the compound in a high-boiling solvent like collidine. While this compound does not possess the intact isocyclic E-ring of pheophorbide a, its synthesis from pheophorbide a involves the cleavage of this very ring. Therefore, the formation of pyropheophorbide a represents a key transformation pathway of the immediate precursors to chlorin e6.

Vinyl Group Oxidation and Alkyl Chain Modifications

The peripheral substituents of this compound, particularly the C3-vinyl group and the three esterified carboxyl groups, are primary sites for chemical modification to alter solubility and attach other functional moieties.

Vinyl Group Oxidation: The vinyl group at the C3 position is susceptible to oxidative cleavage. A common method is the Lemieux-Johnson oxidation, which converts the vinyl group into a formyl (aldehyde) group. This reaction has been successfully applied to this compound using a catalytic amount of osmium tetroxide (OsO₄) and a stoichiometric amount of sodium periodate (NaIO₄) finechem-mirea.ru. The resulting 3-formyl derivative is a valuable intermediate for further reactions, such as condensation with amines to form imines or Schiff bases finechem-mirea.ru.

Alkyl Chain Modifications: The three methyl ester groups at positions C13, C15, and C17 can be selectively or fully hydrolyzed to the corresponding carboxylic acids. These acid groups can then be coupled with various molecules, such as amino acids, targeting ligands, or polymers, using standard peptide coupling reagents (e.g., HBTU, DCC) nih.gov. Furthermore, the C3-vinyl group can be modified to incorporate alkyl chains with different functionalities. For instance, the reaction of this compound with HBr-acetic acid followed by an alcohol results in the formation of an ether linkage at the C3¹ position, effectively adding a functionalized alkyl chain to the macrocycle clockss.org.

Synthetic Approaches for Scalable Production

The transition from laboratory-scale synthesis to large-scale production of chlorin e6 is essential for its potential therapeutic and industrial applications. Efficient and scalable methods focus on optimizing the extraction of the precursor, chlorophyll a, from natural sources and streamlining the subsequent chemical conversions.

Spirulina platensis, a species of cyanobacteria, is a commonly used and rich source for chlorophyll a. Pilot-plant-scale synthesis has been developed to improve yield, reduce environmental impact, and ensure economic feasibility psecommunity.org.

Key improvements in scalable synthesis include:

Optimized Extraction: Response surface methodology has been used to optimize the extraction of chlorophyll a from Spirulina. Parameters such as the solid-to-liquid ratio (SLR) and extraction time are fine-tuned. For example, using 95% ethanol at 40°C, an optimal SLR of 0.08 g/mL and an extraction time of approximately 121 minutes were identified to maximize yield psecommunity.org.

Reduced Solvent and Time: Modified, greener protocols significantly reduce the volume of solvents and the duration of extraction and reaction steps compared to conventional methods. One efficient method involves extracting chlorophyll a, converting it to pheophytin a by demetallation with acid, and then performing a one-pot hydrolysis and E-ring opening with NaOH in acetone to yield the trisodium salt of chlorin e6 psecommunity.org.

Improved Yield: These optimized pilot-plant-scale methods have demonstrated the ability to produce significant quantities of chlorin e6. For instance, from 10 kg of Spirulina biomass, a modified protocol can yield approximately 127 g of chlorin e6 trisodium salt, corresponding to a 1.27% yield from the initial biomass psecommunity.org.

The table below compares a conventional scalable method with a modified, optimized method for producing chlorin e6.

ParameterConventional MethodModified Method
Starting Material 10 kg Spirulina platensis10 kg Spirulina platensis
Extraction Solvent Ethanol (100 L)95% Ethanol (80 L)
Chlorophyll a Demetallation 1 N HCl (4 h)2 N HCl (2 h)
Ring Opening/Hydrolysis NaOH in Acetone (20 L)NaOH in Acetone (15 L)
Final Product Yield ~127 g (1.27%)~135 g (1.35%)

These scalable approaches provide a rapid, sustainable, and high-yield pathway to chlorin e6, facilitating its broader application in research and medicine psecommunity.orgmdpi.com.

Photophysical and Spectroscopic Characterization of Chlorin E6 Trimethyl Ester and Its Derivatives

Absorption and Emission Spectroscopy

The electronic absorption and emission spectra of chlorin (B1196114) derivatives are defined by the π-conjugated macrocycle of the porphyrin-like structure. These spectra are characterized by distinct bands that are sensitive to molecular structure and the surrounding environment.

Like other chlorins, the absorption spectrum of Chlorin-e6-trimethyl ester and its derivatives is dominated by two main features: an intense Soret band and several weaker Q-bands. us.edu.plmdpi.com

Soret Band: This is a very strong absorption band located in the near-UV or blue region of the spectrum, typically around 400-410 nm. us.edu.plmdpi.commdpi.com For instance, Chlorin e6 (Ce6) exhibits a Soret band at approximately 402 ± 2 nm. mdpi.com Derivatives, such as Ce6-curcumin conjugates, also show this major peak in the 405–408 nm range. mdpi.com This band corresponds to a strong electronic transition from the ground state to the second excited singlet state (S₀ → S₂).

Q-Bands: Located in the visible region of the spectrum (between 500 and 700 nm), the Q-bands are significantly less intense than the Soret band. us.edu.pl They arise from the electronic transition from the ground state to the first excited singlet state (S₀ → S₁). For chlorins, the reduction of one pyrrole (B145914) ring breaks the molecular symmetry, which modifies the Q-band structure compared to porphyrins. Typically, four Q-bands are observed. mdpi.com The longest-wavelength Q-band is particularly important for applications like photodynamic therapy because it falls within the "phototherapeutic window" where light can penetrate biological tissues more deeply. us.edu.pl For Chlorin e6, these four bands are found at wavelengths of approximately 502 nm, 533 nm, 608 nm, and 662 nm. mdpi.com The emission spectrum, or fluorescence, typically shows a main peak slightly red-shifted from the longest-wavelength Q-band. researchgate.net For example, a tricationic derivative of Chlorin e6 trimethyl ester shows a fluorescence maximum at 667 nm. researchgate.net

The table below summarizes the typical absorption maxima for Chlorin e6.

BandWavelength (nm)
Soret Band402 ± 2
Q-Band I662 ± 2
Q-Band II608 ± 2
Q-Band III533 ± 2
Q-Band IV502 ± 2
Data for Chlorin e6, the parent compound of the trimethyl ester. mdpi.com

The precise positions and intensities of the Soret and Q-bands are highly sensitive to changes in the molecular structure and the local environment.

Functionalization: Chemical modification of the this compound core can lead to significant spectral shifts. Attaching different chemical moieties, such as pyrano[3,2-c]coumarin or pyrano[3,2-c]quinolinone, through a domino Knoevenagel hetero-Diels-Alder reaction results in new derivatives with altered photophysical properties. nih.gov For example, the conjugation of curcumin (B1669340) to a Chlorin e6 derivative results in a broadening of the Soret band. mdpi.com The addition of an extra conjugated π-system to the tetrapyrrolic core of Chlorin e6 has been shown to cause a red-shift in the maximum absorption wavelength. nih.gov

Environmental Interactions: The interaction of the chlorin macrocycle with its surroundings can also induce spectral shifts. When Chlorin e6 binds to Human Serum Albumin (HSA), a 6 nm red-shift is observed in both the absorption and emission spectra. nih.gov The longest-wavelength Q band, which is crucial for therapeutic applications, experiences an even larger red-shift of 8 nm in this protein-bound state. nih.gov Similarly, the formation of a complex between Chlorin e6 and polyvinylpyrrolidone (B124986) leads to a more intense and red-shifted absorption band. researchgate.net The pH of the solution can also influence the spectral properties, with studies showing that Chlorin e6 exhibits its highest absorbance and fluorescence intensity at a pH of 8. mdpi.com

Metal Complexes: The insertion of a metal ion, such as zinc(II), into the core of the chlorin macrocycle is a common functionalization strategy. These metal complexes often exhibit different photophysical characteristics compared to their free-base counterparts. nih.gov Detailed studies involving magnetic circular dichroism (MCD) and circular dichroism (CD) spectra, aided by molecular orbital calculations, have been used to probe the electronic and conformational states of such Zn(II) complexes. nih.gov

Fluorescence Studies

Fluorescence spectroscopy provides deep insights into the behavior of the first excited singlet state (S₁), which is crucial for both imaging applications and as a precursor to the therapeutically important triplet state.

The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of photons emitted to photons absorbed. This compound and its derivatives are known to be fluorescent. researchgate.net

The value of Φf is sensitive to the molecular structure and the solvent. For instance, various derivatives of this compound functionalized with coumarin (B35378), quinolinone, and naphthoquinone moieties in dimethylformamide (DMF) exhibit fluorescence quantum yields ranging from 0.01 to 0.17. researchgate.net Amphiphilic derivatives of Chlorin e6 in ethanol (B145695) have shown moderately high fluorescence quantum yields between 0.24 and 0.27, which is advantageous for photodynamic diagnosis. us.edu.pl The parent compound, Chlorin e6, has a reported fluorescence quantum yield of 0.16 in ethanol. omlc.org A tricationic derivative of Chlorin e6 trimethyl ester in pyridine (B92270) was found to have a Φf of 0.13. researchgate.net The interaction with macromolecules also affects this property; for example, Chlorin e6 bound to polyvinylpyrrolidone shows an increased fluorescence quantum yield. researchgate.net

The table below presents fluorescence quantum yields for various this compound derivatives.

CompoundSolventFluorescence Quantum Yield (Φf)
Ce6-coumarin derivative (2a)DMF0.16
Ce6-quinolinone derivative (3a)DMF0.17
Ce6-naphthoquinone derivative (5a)DMF0.01
Ce6-coumarin derivative (2b)DMF0.13
Ce6-quinolinone derivative (3b)DMF0.15
Ce6-naphthoquinone derivative (5b)DMF0.01
Chlorin e6 13-monomethylester (chl mme 2)Ethanol0.27
Chlorin e6 bis-arabitinylamide (chl ara 3)Ethanol0.24
Chlorin e6 bis-glucamide (chl glc 4)Ethanol0.24
Tricationic Ce6-trimethyl ester derivativePyridine0.13
Data compiled from multiple research findings. us.edu.plresearchgate.netresearchgate.net

The excited state lifetime (τf) is the average time a molecule spends in the excited state before returning to the ground state. This parameter is critical as it dictates the time available for other photophysical processes, such as intersystem crossing to the triplet state. Time-Correlated Single Photon Counting (TCSPC) is a widely used, high-precision technique for measuring fluorescence lifetimes. nih.gov

Studies on Chlorin e6 derivatives have shown that fluorescence decay can be influenced by the solvent and molecular structure. For Chlorin e6, the decay is often characterized by a monoexponential signal with a lifetime (τ) of around 2.85 ns, though values from 2.4 to 5 ns have been reported depending on solvent polarity. researchgate.net When bound to Human Serum Albumin, the fluorescence lifetime of Chlorin e6 increases from 4.8 ns to 5.7 ns. nih.gov For a series of this compound derivatives linked to coumarin and quinolinone moieties, fluorescence lifetimes were measured using the TCSPC method. nih.gov

The table below lists the fluorescence lifetimes for Chlorin e6 and one of its derivatives in different environments.

CompoundEnvironment/SolventFluorescence Lifetime (τf) (ns)
Chlorin e6Unspecified2.85
Chlorin e6PBS4.8
Chlorin e6Bound to HSA in PBS5.7
Data compiled from multiple research findings. nih.govresearchgate.net

Fluorescence Decay Associated Spectra (FDAS) is an advanced analytical technique that resolves the emission spectra of different fluorescent species or conformational states present in a sample. nih.gov By analyzing the fluorescence decay at multiple wavelengths, FDAS can distinguish between components that have different fluorescence lifetimes. This method has been applied to the study of newly synthesized dyads of this compound, providing deeper insights into their excited-state dynamics. nih.gov The application of FDAS helps to understand complex systems where multiple emitting species might exist, for example, due to aggregation, different protonation states, or distinct interactions with a biological environment.

Singlet Oxygen Generation and Quantum Yield

The efficacy of this compound and its derivatives as photosensitizers is intrinsically linked to their ability to generate singlet oxygen (¹O₂) upon photoexcitation. This process is a cornerstone of their application in fields requiring photo-induced cytotoxicity. The efficiency of this process is quantified by the singlet oxygen quantum yield (ΦΔ), which represents the fraction of excited photosensitizer molecules that lead to the formation of a singlet oxygen molecule.

For the parent this compound (H₂Chl-e₆), the singlet oxygen quantum yield (ΦΔ) in dimethylformamide (DMF) is approximately 0.47. researchgate.net This yield can be significantly enhanced through structural modification, such as the insertion of a heavy metal atom. For instance, the indium(III) complex of this compound (InChl-e₆) exhibits a substantially higher ΦΔ of 0.84 in DMF. researchgate.net Similarly, other derivatives show high efficiency, with a cationic derivative reporting a ΦΔ of 0.55 in DMSO and glucose derivatives showing yields between 0.5 and 0.6 in dichloromethane (B109758). nih.govscispace.com The environment also plays a role; the related chlorin e6 has a reported ΦΔ of 0.65 in ethanol. us.edu.pl The pH of the solution can also influence the efficiency, with studies on chlorin e6 showing that aggregation at lower pH can decrease the quantum yield of ¹O₂ formation. researchgate.net

Interactive Data Table: Singlet Oxygen Quantum Yields (ΦΔ) of this compound and Derivatives
CompoundSolventQuantum Yield (ΦΔ)
This compound (H₂Chl-e₆)DMF~0.47
Indium(III) this compound (InChl-e₆)DMF0.84
Cationic Chlorin e6 derivativeDMSO0.55
Glucose derivatives of Chlorin e6Dichloromethane0.5 - 0.6
Chlorin e6Ethanol0.65

Luminescence Detection Methodologies

The most direct method for detecting and quantifying singlet oxygen is through its characteristic phosphorescent emission. nih.gov As singlet oxygen decays from its excited state (¹Δg) back to the ground triplet state (³Σg⁻), it emits a faint near-infrared (NIR) luminescence with a maximum intensity at approximately 1270 nm. nih.govresearchgate.net

The detection of this weak signal is challenging and requires sensitive instrumentation. edinst.com Historically, germanium and InGaAs detectors were employed, primarily for steady-state measurements. edinst.com Modern systems often utilize highly sensitive near-infrared photomultiplier tubes (NIR-PMTs) or single-photon avalanche diodes (SPADs), which facilitate both steady-state and time-resolved measurements of the ¹O₂ luminescence. nih.govedinst.com Time-resolved detection is particularly powerful as it allows for the determination of the ¹O₂ lifetime, providing insights into its interaction with the surrounding microenvironment. nih.gov

An alternative to direct luminescence detection is the use of chemical trapping agents. nih.gov This indirect method involves a chemical probe that reacts specifically with singlet oxygen, leading to a measurable change in its own spectroscopic properties, such as absorption or fluorescence. nih.gov A commonly used chemical trap is 1,3-diphenylisobenzofuran (B146845) (DPBF), which irreversibly reacts with ¹O₂, causing a decrease in its strong absorption peak around 418 nm. nih.gov By monitoring the rate of DPBF bleaching, the rate of singlet oxygen production can be inferred. nih.gov

Mechanistic Classification (Type I vs. Type II Photosensitization)

Photochemical reactions initiated by photosensitizers like this compound are generally classified into two pathways: Type I and Type II. us.edu.plresearchgate.net

The Type I mechanism involves electron or hydrogen atom transfer between the excited triplet state of the photosensitizer and a substrate molecule, resulting in the formation of radical ions or free radicals. researchgate.net These radical species can then react with molecular oxygen to produce various reactive oxygen species (ROS), such as superoxide (B77818) anions and hydroxyl radicals. nih.gov

The Type II mechanism , which is the predominant pathway for chlorins, involves the direct transfer of energy from the photosensitizer's excited triplet state to ground-state molecular oxygen (³O₂). us.edu.plresearchgate.netnih.gov This energy transfer elevates oxygen to its highly reactive excited singlet state (¹O₂), while the photosensitizer returns to its ground state. researchgate.net The generated singlet oxygen is a potent oxidizing agent that can directly damage cellular components. nih.govmdpi.com

The high singlet oxygen quantum yields observed for this compound and its derivatives strongly indicate that their photodynamic activity is primarily mediated by the Type II mechanism. researchgate.netnih.gov

Triplet State Dynamics

Triplet Lifetime Determination (e.g., Flash Photolysis)

The lifetime of the triplet state (τT) is a key parameter that determines the probability of a successful energy transfer to molecular oxygen. A sufficiently long triplet lifetime is required for the excited photosensitizer to encounter an oxygen molecule. Laser flash photolysis is the principal technique used to study the properties of triplet states. nih.govmdpi.com In this method, a short, intense laser pulse excites the sample, and the subsequent decay of the transient triplet-triplet absorption is monitored over time, typically on the microsecond timescale. mdpi.com

For a derivative of chlorin e6, the triplet state absorption band appears in the 430–480 nm region. mdpi.com The lifetime of the triplet state is highly dependent on the presence of quenchers, most notably molecular oxygen. In deoxygenated (e.g., argon-saturated) solutions, triplet lifetimes can be quite long; for example, mono-L-aspartyl chlorin e6 (NPe6) exhibits a τT of approximately 300 microseconds. nih.gov However, in the presence of air, oxygen efficiently quenches the triplet state, leading to significantly shorter lifetimes. us.edu.pl For several polyol amide chlorin e6 derivatives, triplet lifetimes in the presence of oxygen were found to be in the range of 0.23–0.27 microseconds. us.edu.pl

Interactive Data Table: Triplet State Lifetimes (τT) of Chlorin e6 Derivatives
CompoundConditionsTriplet Lifetime (τT)
Mono-L-aspartyl chlorin e6Argon-saturated buffer~300 µs
Polyol amide chlorin e6 derivativesAir-saturated solution0.23 - 0.27 µs
Zn-Chlorin e6 derivative (2b)DMF0.40 µs
Zn-Chlorin e6 derivative (3b)DMF0.39 µs
Zn-Chlorin e6 derivative (4b)DMF0.39 µs

Data for Zn-derivatives obtained via flash photolysis. researchgate.net

Intersystem Crossing (ISC) Rates

Following the absorption of light and promotion to an excited singlet state (S₁), the photosensitizer must efficiently transition to the triplet state (T₁) via a process known as intersystem crossing (ISC). nih.gov The efficiency of this process is described by the triplet quantum yield (ΦT), which is the fraction of absorbed photons that results in the formation of a triplet state molecule. A high triplet quantum yield is a prerequisite for an effective Type II photosensitizer.

The ISC rate (k_ISC_) is related to the fluorescence lifetime and the triplet quantum yield. uni-regensburg.de For many chlorin derivatives, the triplet quantum yields are high, indicating that intersystem crossing is a very efficient process. For a novel amphiphilic cationic chlorin e6 derivative, the triplet quantum yield (ΦT) was determined to be 0.58, which corresponds well with its measured singlet oxygen quantum yield (ΦΔ = 0.55), confirming an efficient triplet state oxygen quenching process. nih.govmdpi.com The insertion of heavy atoms into the porphyrin macrocycle is a known strategy to enhance ISC rates due to increased spin-orbit coupling, which in turn leads to higher singlet oxygen generation. researchgate.net This is exemplified by the indium complex of this compound, which shows a dramatic increase in ΦΔ compared to the metal-free ligand, a direct consequence of more efficient population of the triplet state. researchgate.net

Advanced Spectroscopic Techniques for Structural and Electronic Elucidation

A comprehensive understanding of the structure and electronic properties of this compound and its derivatives is achieved through a suite of advanced spectroscopic techniques. These methods are essential for confirming the chemical structure of newly synthesized compounds and for probing the photophysical pathways that govern their function.

Nuclear Magnetic Resonance (NMR) spectroscopy , including one-dimensional (¹H, ¹³C) and two-dimensional techniques (e.g., COSY, HSQC, HMBC), is fundamental for the complete structural assignment of these complex macrocycles and their derivatives. mdpi.comnih.govresearchgate.net

Mass Spectrometry (MS) , particularly high-resolution mass spectrometry (HRMS), is used to accurately determine the molecular weight and elemental composition, confirming the identity of the synthesized molecules. mdpi.comnih.gov

UV-Visible Absorption and Fluorescence Spectroscopy are standard methods for characterizing the electronic transitions of these compounds. nih.govnih.gov The intense Soret band (around 400 nm) and the characteristic Q-bands in the red region of the spectrum are hallmarks of chlorins. us.edu.pl Fluorescence spectroscopy provides information on the S₁ state, including fluorescence quantum yields and lifetimes. nih.gov

Time-Resolved Fluorescence Spectroscopy , such as Time-Correlated Single Photon Counting (TCSPC), allows for the precise measurement of fluorescence lifetimes, providing insight into the kinetics of the excited singlet state decay, which competes with intersystem crossing. nih.gov

Circular Dichroism (CD) and Magnetic Circular Dichroism (MCD) are employed to gain information on the conformational and electronic states of the molecules, respectively. nih.gov These techniques are particularly useful for studying chiral derivatives and for interpreting complex electronic spectra with the aid of molecular orbital calculations. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of this compound and its derivatives. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to provide a complete assignment of the proton (¹H) and carbon (¹³C) signals of the complex macrocyclic structure. researchgate.netresearchgate.netsigmaaldrich.com

The ¹H NMR spectrum of chlorophyll (B73375) derivatives like this compound is highly characteristic, with chemical shifts spanning a wide range. ismar.org Protons located on the methine bridges in the plane of the macrocycle are significantly deshielded due to the aromatic ring current and thus appear at a very low field. ismar.org Conversely, the protons attached to the pyrrole nitrogen atoms are strongly shielded and resonate at unusually high fields, sometimes several parts per million (ppm) above the tetramethylsilane (B1202638) (TMS) reference. ismar.org

Researchers have successfully characterized new derivatives of this compound using a combination of 1D (¹H, ¹³C) and 2D NMR techniques, including Correlation Spectroscopy (COSY), Nuclear Overhauser Effect Spectroscopy (NOESY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC). researchgate.net For instance, 2D HMBC spectra have been crucial in determining the specific sites of PEGylation on the chlorin core by analyzing the coupling between carbonyl carbons and nearby protons. cuny.edu Unambiguous synthesis and subsequent ¹H NMR analysis of different regioisomers of N-aspartylchlorin-e6 tetramethyl ester were instrumental in correctly identifying its structure. nih.gov

The following table presents typical ¹H NMR signal assignments for the parent Chlorin-e6 compound, which provides a foundational reference for its trimethyl ester derivative. researchgate.net

Table 1: ¹H NMR Signal Assignments for Chlorin e6

ProtonChemical Shift (ppm)Multiplicity
5-H9.96s
10-H9.87s
20-H8.87s
3¹-CH8.27dd
3²-CH₂ (cis)6.22dd
3²-CH₂ (trans)6.42dd
17-H5.08d
18-H4.68q
7-CH₃3.76s
2-CH₃3.42s
12-CH₃3.32s
18-CH₃1.87d

Note: Data extracted from a study on Chlorin e6 and its impurities. 's' denotes singlet, 'd' denotes doublet, 't' denotes triplet, 'q' denotes quartet, 'dd' denotes doublet of doublets. The specific shifts for the trimethyl ester will vary slightly but follow the same general pattern.

UV-Visible Spectroscopy

UV-Visible absorption spectroscopy is fundamental for characterizing the electronic structure of this compound. Like other chlorins, its spectrum is defined by two main features: an intense absorption band in the blue-violet region, known as the Soret band, and several weaker bands in the green-red region, called Q-bands. nih.govmdpi.com

The Soret band, typically appearing around 400-406 nm, is a hallmark of the porphyrin macrocycle's conjugation and is relatively insensitive to peripheral functional groups. nih.govresearchgate.net The Q-bands, which are crucial for photodynamic applications, are observed at longer wavelengths, with the most red-shifted band often appearing around 662-667 nm. mdpi.comomlc.org The position and intensity of these Q-bands can be influenced by the solvent and modifications to the chlorin's functional groups. researchgate.net

For instance, the UV-Vis spectrum of Chlorin e6 in ethanol shows a prominent Soret band peaking near 400 nm and a characteristic Q-band maximum at approximately 667 nm. omlc.org Studies on various derivatives have confirmed this general spectral pattern, with the Soret band located around 402 ± 2 nm and multiple Q-bands at wavelengths such as 502 ± 2 nm, 533 ± 2 nm, 608 ± 2 nm, and 662 ± 2 nm. mdpi.com

Table 2: Characteristic UV-Visible Absorption Bands for Chlorin e6 and its Derivatives

BandWavelength Range (nm)Molar Extinction Coefficient (cm⁻¹/M) at Peak
Soret Band400 - 406~150,000 - 200,000
Q-Band I662 - 667~55,000
Q-Band II~608Not specified
Q-Band III~533Not specified
Q-Band IV~502Not specified

Note: Data compiled from studies on Chlorin e6 and its derivatives. mdpi.comomlc.org The molar extinction coefficient can vary with the specific derivative and solvent.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the precise mass determination and molecular formula confirmation of this compound and its synthesized derivatives. nih.govresearchgate.net This technique provides highly accurate mass-to-charge (m/z) ratio measurements, allowing for the unambiguous identification of the synthesized compounds and verification of their elemental composition. sigmaaldrich.comnih.gov

For example, in the structural elucidation of a novel impurity related to chlorin e6, HRMS was used to confirm the molecular formula. The calculated exact mass for the molecular ion [M+H]⁺ was compared to the observed molecular ion peak, providing definitive evidence for the proposed structure. nih.gov This level of accuracy is crucial for distinguishing between compounds with very similar molecular weights and for confirming the success of synthetic modifications. All newly synthesized dyads of this compound have been fully characterized using HRMS, alongside NMR and UV/Vis spectroscopy, to ensure their structural integrity. nih.gov

Magnetic Circular Dichroism (MCD) and Circular Dichroism (CD)

Magnetic Circular Dichroism (MCD) and Circular Dichroism (CD) are advanced spectroscopic techniques used to probe the electronic and conformational states of molecules. These methods have been applied to derivatives of this compound to gain deeper insights into their structure. nih.govacs.org

MCD spectroscopy measures the difference in absorption of left and right circularly polarized light in the presence of a magnetic field. It is particularly useful for investigating the electronic transitions of porphyrinoids. nih.gov CD spectroscopy, on the other hand, provides information about the chirality and three-dimensional conformation of molecules. nih.gov For a Zn(II) complex of a this compound derivative, both MCD and CD spectra were recorded. The interpretation of these complex spectra was further enhanced by molecular orbital (MO) calculations, providing a comprehensive understanding of the molecule's electronic structure and spatial arrangement. nih.gov

Photostability and Photobleaching Studies

The photostability of a photosensitizer is a critical parameter, as its degradation upon light exposure, known as photobleaching, can limit its efficacy. nih.gov Studies have investigated the photostability of this compound and its derivatives. While chlorins are effective photosensitizers, they can be susceptible to degradation by light, heat, and oxidizing agents. nih.gov

The photobleaching of various chlorin e6 derivatives in a solvent like DMSO has been quantified by irradiating the samples with red light at different energy doses. The stability is assessed by measuring the ratio of the absorbance of the most red-shifted Q-band before and after irradiation. us.edu.pl This provides a direct measure of the compound's resilience to photodegradation. For example, research has been conducted to synthesize new chlorin-e6 trimethyl ester compounds with improved properties, such as faster burning rates for holographic data storage, which is related to their photochemical behavior under irradiation. rsc.org

Table 3: Photostability of Chlorin e6 Derivatives in DMSO

Energy Dose (J/cm²)Absorbance Ratio (A/A₀) for Derivative 1Absorbance Ratio (A/A₀) for Derivative 2
50.990.98
100.980.96
200.950.92
300.920.88
400.900.84
500.870.80

Note: This table presents representative data on the photostability of two different chlorin e6 derivatives in DMSO, showing the decrease in absorbance (photobleaching) with increasing light energy dose. A/A₀ is the ratio of absorbance after and before irradiation. Data is illustrative based on findings in the literature. us.edu.pl

Electronic Structure and Theoretical Investigations of Chlorin E6 Trimethyl Ester

Quantum Chemical Calculations

Quantum chemical calculations have become indispensable for elucidating the electronic properties and behavior of chlorin (B1196114) derivatives. These ab initio methods offer a microscopic view of the molecule's orbitals and energy landscapes.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. nih.gov For Chlorin-e6-trimethyl ester and its derivatives, DFT has been employed to optimize molecular geometries and predict various electronic properties. nih.govmdpi.com For instance, the CAM-B3LYP/6–31 G(d,p) functional has been successfully used for the geometry optimization of chlorin e6 derivatives and their metal complexes. mdpi.com Such calculations are foundational for understanding the molecule's stability and reactivity. nih.gov

Time-Dependent Density Functional Theory (TDDFT) extends DFT to study excited states, which is crucial for photosensitizers like this compound. TDDFT is used to predict optical absorption spectra and to understand the nature of electronic transitions. researchgate.net Theoretical studies have confirmed that TDDFT can predict low-lying charge transfer (CT) states in chlorin complexes, which are essential for mechanisms like electron transfer to a bonded partner. researchgate.net This approach allows researchers to compare the pattern of excited states of the isolated molecule with that of its complexes, providing insight into phenomena like fluorescence quenching. researchgate.net By simulating new chlorin derivatives with different functional groups, researchers can evaluate and predict changes in absorption wavelengths, aiming to enhance resonant absorption with incident lasers for therapeutic applications. nih.gov

Molecular orbital (MO) theory provides a framework for understanding the electronic behavior of molecules. youtube.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a key role in chemical reactions and electronic transitions. youtube.commasterorganicchemistry.com The energy difference between the HOMO and LUMO levels (the HOMO-LUMO gap) is a critical parameter that correlates with the molecule's electronic excitation energy and chemical reactivity.

Theoretical calculations, particularly TDDFT, are used to determine the energies of these frontier orbitals and visualize the electron-density distribution. researchgate.net For chlorin-based photosensitizers, the HOMO is typically a π-orbital delocalized over the macrocycle, while the LUMO is a π*-antibonding orbital. The energy levels of HOMO, HOMO-1 (the orbital just below the HOMO), and LUMO dictate the molecule's absorption and emission properties. researchgate.netnih.gov Molecular orbital calculations have been used to enhance the interpretation of experimental spectra, such as Magnetic Circular Dichroism (MCD), providing a deeper understanding of the electronic states. nih.gov

Calculated Molecular Orbital Energies for a Representative Chlorin Derivative
Molecular OrbitalEnergy (eV)
LUMO+1-1.60
LUMO-2.11
HOMO-5.25
HOMO-1-5.45

Note: The data presented is based on representative values for chlorin derivatives found in the literature and serves as an illustrative example. researchgate.netresearchgate.net

The three-dimensional structure of this compound and its derivatives significantly influences their biological activity. Conformational analysis investigates the spatial arrangement of atoms and the flexibility of the molecule. The chlorin macrocycle, while largely planar, can exhibit distortions. DFT calculations are used to assess the degree of this non-planarity, or "acoplanarity," by measuring the deviation of the macrocycle's atoms from the plane defined by the internal nitrogen atoms. mdpi.com

17³-derivatives tend to assume an L-shape, with the substituent positioned nearly perpendicular to the macrocyclic plane. mdpi.com

15²-derivatives form an angle of approximately 120° with the macrocycle. mdpi.com

13¹-derivatives adopt an almost linear conformation (nearly 180° angle), with the substituent extending away from the ring. mdpi.com

This extended, linear conformation of the 13¹-derivatives is thought to favor binding to biomolecules, which may enhance their phototoxic effects compared to the other regioisomers. mdpi.comresearchgate.net Computational studies can also estimate the distortion energy of the macrocycle, providing a quantitative measure of the strain induced by substitutions or metal complexation. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational approach that aims to find a statistical relationship between the chemical structure of a molecule and its biological or photophysical activity.

In the context of this compound, QSAR studies seek to correlate molecular descriptors with key performance indicators. Molecular descriptors are numerical values that characterize the properties of a molecule, such as its geometry, electronic properties (e.g., HOMO-LUMO gap), and hydrophobicity. The activity can be a photophysical property, like the quantum yield of fluorescence or singlet oxygen generation, or a biochemical effect, such as cytotoxicity. nih.govresearchgate.netresearchgate.net

For instance, the conformation of the molecule, as determined by the substitution pattern (a structural descriptor), has been correlated with phototoxicity (a biochemical activity). mdpi.com The nearly linear conformation of 13¹-aspartylchlorin-e6 is associated with higher phototoxicity than its more bent 15²- and 17³-regioisomers. mdpi.com Similarly, the ability to generate singlet oxygen, a key event in photodynamic activity, is a measurable photophysical property that directly correlates with the cytotoxic effect of the photosensitizer upon irradiation. nih.gov Studies have also shown that complex formation with polymers like polyvinylpyrrolidone (B124986) can disrupt chlorin aggregates, leading to improved photophysical properties such as increased fluorescence quantum yield and triplet state lifetimes. researchgate.net

Correlation of Molecular Properties and Activities for Chlorin e6 Derivatives
Molecular Descriptor/PropertyCorrelated ActivityObserved Trend
Conformation (e.g., linearity of 13¹-substituent)PhototoxicityIncreased linearity correlates with higher phototoxicity. mdpi.com
Singlet Oxygen GenerationCytotoxicityHigher singlet oxygen yield corresponds to greater cell killing. nih.gov
Aggregation State (Monomer vs. Aggregate)Fluorescence Quantum YieldDisruption of aggregates into monomers increases fluorescence. researchgate.net

Computational methods, particularly DFT, serve as a powerful tool for predictive modeling. nih.gov By simulating novel derivatives of this compound in silico, researchers can predict their electronic and optical properties before undertaking complex and time-consuming synthesis. nih.gov For example, modeling has been used to identify a modified thiol chlorin that was predicted to be stable and have a 19.6% more efficient optical absorption at a therapeutically relevant wavelength (708 nm) compared to conventional chlorin e6. nih.gov

These predictive models can forecast vibrational modes, absorption wavelengths, and other electronic characteristics. nih.gov This computational pre-screening helps to rationalize the design of new photosensitizers with optimized properties, such as stronger absorption in the "phototherapeutic window" where light penetration into tissue is maximal. researchgate.net By saving time and resources, such predictive studies accelerate the development of more effective photosensitizer drugs. nih.gov

Electrochemical Properties

The electrochemical characteristics of this compound are fundamental to elucidating its behavior in various chemical environments. The arrangement of its extensive π-conjugated system dictates its ability to undergo oxidation and reduction reactions, which can be probed using electrochemical techniques.

Cyclic Voltammetry Analysis

Cyclic voltammetry is a powerful and widely used electrochemical technique to study the redox properties of chemical species. In a typical cyclic voltammetry experiment involving a chlorin derivative, the potential of a working electrode is swept linearly with time, and the resulting current is measured. This process reveals the potentials at which the molecule is oxidized or reduced.

While specific cyclic voltammetry data for this compound is not extensively detailed in publicly available literature, studies on closely related zinc(II) complexes of its derivatives provide valuable insights. These studies indicate that the chlorin macrocycle can undergo both oxidation and reduction processes. The resulting voltammograms for similar chlorin compounds typically display reversible or quasi-reversible redox waves, corresponding to the formation of radical cations and anions.

Below is a representative table of electrochemical data for a generic metal-free chlorin, illustrating the type of information obtained from cyclic voltammetry. It is important to note that these are typical values and may not precisely represent this compound.

ProcessE½ (V vs. Ag/AgCl)ΔEp (mV)
First Oxidation (Ox₁)0.8565
Second Oxidation (Ox₂)1.1570
First Reduction (Red₁)-1.2068
Second Reduction (Red₂)-1.5575

This table is illustrative and based on general data for chlorin compounds.

The first oxidation and reduction potentials typically correspond to the removal of an electron from the highest occupied molecular orbital (HOMO) and the addition of an electron to the lowest unoccupied molecular orbital (LUMO), respectively. The separation between the peak potentials (ΔEp) provides information about the reversibility of the electron transfer process.

Redox Potentials and Their Correlation with Electronic Structure

The redox potentials of this compound are intrinsically linked to its electronic structure. The energies of the HOMO and LUMO are the primary determinants of the first oxidation and reduction potentials. A higher HOMO energy facilitates oxidation (a less positive potential), while a lower LUMO energy facilitates reduction (a more positive potential).

The extensive π-conjugated system of the chlorin macrocycle results in a relatively small HOMO-LUMO gap, allowing for accessible redox states. Modifications to the peripheral substituents of the chlorin ring can significantly influence these energy levels and, consequently, the redox potentials. For instance, the presence of electron-donating or electron-withdrawing groups can respectively lower or raise the oxidation and reduction potentials.

The correlation between the electronic structure and redox potentials can be summarized as follows:

Oxidation Potential: Directly related to the energy of the HOMO. A less stable (higher energy) HOMO leads to easier oxidation.

Reduction Potential: Directly related to the energy of the LUMO. A more stable (lower energy) LUMO leads to easier reduction.

Electrochemical Gap: The difference between the first oxidation and first reduction potentials provides an experimental measure of the HOMO-LUMO gap.

Theoretical calculations, such as density functional theory (DFT), are often employed to model the electronic structure of chlorins and predict their redox properties. These computational studies can provide valuable insights into the distribution of electron density in the frontier molecular orbitals and how this is affected by structural modifications, thus corroborating and explaining experimental electrochemical data. While specific theoretical investigations focused solely on the electrochemical properties of this compound are not readily found, the general principles derived from studies on the broader class of chlorins and porphyrins are directly applicable.

Mechanisms of Interaction and Biological Activity of Chlorin E6 Trimethyl Ester in Vitro

Cellular Uptake and Intracellular Localization Mechanisms

The uptake and subsequent localization of Chlorin-e6-trimethyl ester within cells are critical determinants of its efficacy as a photosensitizer. These processes are influenced by a variety of factors, from the molecular characteristics of the compound to the specific pathways of cellular internalization.

The esterification of the three carboxylic acid groups of chlorin (B1196114) e6 to form this compound significantly increases its lipophilicity. This enhanced lipophilic character is a key factor influencing its interaction with cellular membranes. While direct studies on the pH-dependent uptake of Ce6-TME are limited, research on the parent compound, chlorin e6 (Ce6), provides valuable insights. For Ce6, a decrease in the surrounding pH leads to a protonation of the carboxylic acid groups, thereby increasing its lipophilicity and subsequent cellular uptake. nih.govfree.frcore.ac.uk It is therefore postulated that the inherently high lipophilicity of Ce6-TME facilitates its passage across the plasma membrane, a process that may be less dependent on extracellular pH compared to its more polar precursor. bsu.by

The relationship between pH and the partition coefficient of Chlorin e6 in an octanol-water system, which serves as a measure of lipophilicity, demonstrates a clear trend. As the pH decreases, the partition coefficient increases, indicating a greater preference for the lipid phase. nih.gov This principle underscores the general importance of lipophilicity in the cellular accumulation of chlorins.

pH-Dependent Partition Coefficient of Chlorin e6

pHPartition Coefficient (Octanol/Water)
LowIncreased
HighDecreased

Low-density lipoproteins (LDL) are known carriers for hydrophobic molecules in the bloodstream and play a significant role in the cellular uptake of photosensitizers. core.ac.uk For the parent compound, Chlorin e6, association with LDL facilitates its transport and subsequent internalization into cells. free.frcore.ac.uk Given the increased hydrophobicity of this compound, it is highly probable that it also associates with LDL particles. This association would allow the compound to be transported within the circulatory system and subsequently taken up by cells expressing LDL receptors.

The uptake of LDL-bound photosensitizers typically occurs through receptor-mediated endocytosis. core.ac.uk Cells with a high metabolic rate, such as cancer cells, often overexpress LDL receptors to meet their cholesterol demands. This overexpression provides a mechanism for the selective accumulation of LDL-associated compounds like Chlorin e6 and, presumably, its trimethyl ester derivative. nih.gov Once the LDL-Ce6-TME complex binds to the LDL receptor on the cell surface, it is internalized via an endocytic vesicle. This pathway delivers the photosensitizer into the endolysosomal compartment of the cell.

In addition to receptor-mediated pathways, the high lipophilicity of this compound suggests that it can also enter cells via passive molecular diffusion across the plasma membrane. core.ac.uk This mechanism involves the direct partitioning of the molecule from the extracellular medium into the lipid bilayer of the cell membrane, followed by its diffusion into the cytoplasm. The rate of this diffusion is influenced by the concentration gradient of the compound across the membrane and its lipid solubility. The esterification of the carboxylic acid groups in Ce6-TME reduces its polarity, thereby favoring this mode of entry.

Confocal fluorescence microscopy is a powerful tool for visualizing the intracellular distribution of fluorescent molecules like this compound. bsu.byfrontiersin.org Studies utilizing this technique have shown that esterified derivatives of Chlorin e6, including the trimethyl ester, predominantly localize in the endoplasmic reticulum, Golgi complex, and mitochondria, with lower levels of accumulation in lysosomes. bsu.by The degree of colocalization can be quantified using the Pearson correlation coefficient (PCC), which provides a measure of the spatial overlap between the fluorescence signal of the photosensitizer and that of organelle-specific fluorescent probes. bsu.by

The following table summarizes the intracellular localization of this compound (TME) in K562 cells as determined by confocal microscopy and colocalization analysis.

Intracellular Localization of this compound (TME) in K562 Cells

OrganellePearson Correlation Coefficient (PCC)Degree of Colocalization
Endoplasmic Reticulum≥ 0.7High
Golgi Complex0.5 - 0.7Moderate to High
Mitochondria-Moderate
Lysosomes-Low

Data derived from Zorina et al. bsu.by

The chemical structure of a photosensitizer has a profound impact on its cellular uptake. The esterification of Chlorin e6 to its dimethyl (DME) and trimethyl (TME) esters leads to a noticeable increase in the fluorescence intensity within cells shortly after administration, indicating a more rapid or efficient uptake compared to the parent compound. bsu.by This is attributed to the increased lipophilicity of the esterified derivatives.

The formulation of the photosensitizer also plays a critical role in its cellular uptake. Due to their low solubility in aqueous media, compounds like Ce6-TME often require a delivery vehicle, such as liposomes. bsu.by The use of liposomal formulations can significantly influence the kinetics of cellular uptake and accumulation. bsu.by However, studies have shown that while the formulation affects the rate of uptake, the ultimate intracellular localization of the esterified chlorin derivatives appears to be independent of the delivery method (i.e., administered in an organic solvent versus a liposomal formulation). bsu.by

Reactive Oxygen Species (ROS) Generation and Cellular Damage Pathways

The cornerstone of the photodynamic activity of this compound lies in its capacity to generate cytotoxic reactive oxygen species (ROS) upon photoactivation. This process triggers a series of damaging cellular events, leading to the demise of targeted cells.

Singlet Oxygen (1O2) and Free Radical Production (e.g., Hydroxyl Radicals, Superoxide)

Upon absorption of light, the this compound molecule transitions from its ground state to an excited singlet state. It can then undergo intersystem crossing to a longer-lived excited triplet state. This triplet state sensitizer (B1316253) can transfer its energy to molecular oxygen (3O2), which is abundant in most biological tissues, converting it into the highly reactive singlet oxygen (1O2) nih.gov. This Type II photochemical reaction is considered the predominant mechanism of ROS generation for many chlorin-based photosensitizers nih.gov.

Research on a novel amphiphilic cationic derivative of chlorin e6 demonstrated a singlet oxygen quantum yield of 55% in an organic medium, indicating efficient production of this cytotoxic species nih.gov. Another study on chlorin e6 glucose derivatives reported a singlet oxygen quantum yield ranging between 0.5 and 0.6 in air-saturated dichloromethane (B109758) scispace.com. While these studies were not on the trimethyl ester derivative specifically, they provide insight into the general efficiency of the chlorin e6 macrocycle in generating singlet oxygen.

In addition to singlet oxygen, Type I photochemical reactions can also occur, where the triplet state photosensitizer interacts directly with cellular substrates to produce free radicals such as superoxide (B77818) anions (O2•−) and hydroxyl radicals (•OH) nih.gov. Studies on Ehrlich ascites carcinoma cells treated with this compound have demonstrated the involvement of hydroxyl radicals in the cell death process nih.gov. The generation of these various ROS contributes to a multi-pronged attack on cellular components.

Table 1: Quantum Yields of Singlet Oxygen Generation for Chlorin e6 and its Derivatives
CompoundSolvent/MediumSinglet Oxygen Quantum Yield (ΦΔ)Reference
Amphiphilic cationic chlorin e6 derivativeOrganic media0.55 nih.gov
Chlorin e6 glucose derivatives (C1-C3)Dichloromethane (air-saturated)0.5 - 0.6 scispace.com
Mono-L-aspartyl chlorin e6 (NPe6)Phosphate buffer (pH 7.4)0.77 nih.gov

Induction of Oxidative Stress and Redox System Interference (e.g., GSH Depletion)

The rapid and extensive production of ROS overwhelms the cell's endogenous antioxidant defense mechanisms, leading to a state of severe oxidative stress nih.gov. This imbalance is a critical factor in the cytotoxicity of this compound-mediated photodynamic therapy. The resulting oxidative stress leads to the impairment of mitochondria and other organelles, ultimately triggering cell death programs nih.gov.

A key component of the cellular antioxidant system is glutathione (B108866) (GSH), a tripeptide that plays a crucial role in detoxifying ROS. The high concentration of GSH in tumor cells can diminish the efficacy of photodynamic therapy by neutralizing the generated ROS nih.gov. Consequently, strategies that lead to the depletion of intracellular GSH can significantly enhance the therapeutic effect of photosensitizers like chlorin e6 and its derivatives. Research has shown that the photodynamic action of chlorin e6 can lead to the consumption of GSH, thereby breaking the redox homeostasis and promoting an increase in the intracellular ROS level nih.govmdpi.com. This interference with the redox system potentiates the cytotoxic effects of the photogenerated ROS.

Lipid Peroxidation and Protein Degradation as Damage Modalities

The highly reactive nature of ROS, particularly singlet oxygen and hydroxyl radicals, makes them indiscriminate in their targets within the cell. Cellular membranes, rich in polyunsaturated fatty acids, are prime targets for oxidative damage through a process known as lipid peroxidation. This process can disrupt membrane integrity, leading to altered fluidity and permeability, and ultimately cell lysis.

Proteins are also susceptible to oxidative damage by ROS. Amino acid residues, particularly cysteine, histidine, tryptophan, methionine, and tyrosine, are readily oxidized, leading to protein cross-linking, fragmentation, and conformational changes nih.gov. This can result in the inactivation of enzymes and the disruption of critical cellular functions. A study on mono-L-aspartyl chlorin e6 demonstrated the efficient photo-oxidation of substrates such as human serum albumin, cysteine, histidine, and tryptophan, indicating that these reactions are likely mediated by singlet oxygen nih.gov. While direct studies on protein degradation by this compound are not extensively available, the known reactivity of the ROS it produces strongly suggests that protein damage is a significant contributor to its phototoxicity.

Mitochondrial Dysfunction as a Target Mechanism

Mitochondria are often primary targets of photodynamic damage, a consequence of both the subcellular localization of many photosensitizers and the high sensitivity of mitochondrial components to oxidative stress. Studies have shown that chlorin e6 can localize in the mitochondria, and upon photoactivation, induce significant mitochondrial dysfunction nih.gov.

A key indicator of mitochondrial damage is the disruption of the mitochondrial membrane potential (ΔΨm). The accumulation of ROS can trigger the opening of the mitochondrial permeability transition pore (mPTP), a non-specific channel in the inner mitochondrial membrane scienceopen.comuniba.it. The opening of the mPTP leads to the dissipation of the proton gradient across the inner mitochondrial membrane, uncoupling of oxidative phosphorylation, and a decrease in ATP synthesis scienceopen.comuniba.it. Research on human vascular smooth muscle cells treated with chlorin e6 and light demonstrated a significant impairment of the mitochondrial potential in approximately 50% of the cells within 3 hours of treatment nih.gov. This mitochondrial dysfunction is a critical event that can initiate downstream apoptotic pathways, including the release of cytochrome c and the activation of caspases nih.gov.

Biochemical Interactions with Biomolecules

The efficacy and biodistribution of this compound are also influenced by its interactions with various biomolecules, most notably serum proteins.

Binding to Serum Proteins (e.g., Human Serum Albumin - HSA)

In the bloodstream, photosensitizers like this compound are often transported by serum proteins, with human serum albumin (HSA) being the primary carrier for many porphyrin and chlorin derivatives nih.govresearchgate.netciteab.com. This binding is crucial as it influences the photosensitizer's solubility in the aqueous environment of the blood, its circulation half-life, and its delivery to target tissues nih.gov.

The interaction between chlorin e6 and its derivatives with HSA has been the subject of several studies. It has been shown that the binding affinity is dependent on the number of charged groups on the chlorin molecule nih.govresearchgate.net. A study comparing the binding constants of chlorin e6 and its methyl esters to HSA revealed a significant reduction in binding affinity with increasing esterification. Specifically, the association constant for the dimethyl ester was reduced by a factor of 3, and for the trimethyl ester, it was reduced by a factor of 11 compared to the parent chlorin e6 nih.govresearchgate.net. This suggests that the negatively charged carboxyl groups of chlorin e6 play a significant role in the stability of the complex with HSA nih.govresearchgate.net. The hydrophobic core of the chlorin is accommodated in the hydrophobic pockets of HSA, while the charged groups interact with positively charged residues at the entrance of these pockets nih.gov.

The binding to HSA can also influence the photophysical properties and the mechanism of ROS production. It has been observed that the binding of chlorin e6 to HSA can lead to a switch from a Type II (singlet oxygen-mediated) to a Type I (free radical-mediated) mechanism of ROS production upon irradiation citeab.com.

Table 2: Relative Binding Affinity of Chlorin e6 and its Methyl Esters to Human Serum Albumin (HSA)
CompoundReduction in Association Constant (compared to Chlorin e6)Reference
Chlorin e6 monomethyl esterInsignificant nih.govresearchgate.net
Chlorin e6 dimethyl ester~3 times nih.govresearchgate.net
Chlorin e6 trimethyl ester~11 times nih.govresearchgate.net
Identification of Binding Pockets (Sudlow I, Heme Binding)

The interaction of Chlorin e6 (Ce6) and its derivatives with human serum albumin (HSA) is a critical determinant of their biodistribution. nih.gov Molecular simulations have identified two primary binding pockets for Ce6 within HSA: the Sudlow I site and the heme binding pocket. nih.govciteab.comnih.gov The binding mechanism is driven by a combination of hydrophobic and electrostatic interactions. The hydrophobic macrocyclic ring of the chlorin molecule is accommodated within the hydrophobic interiors of these pockets. nih.gov Specifically, within the Sudlow I site, which is a pre-formed pocket in subdomain IIA, Ce6 occupies the same binding pocket as warfarin. nih.gov

At the entrance to these hydrophobic pockets, clusters of positively charged amino acid residues are present. nih.gov The negatively charged carboxylic acid groups on the periphery of the Ce6 molecule form hydrogen bonds and salt bridges with these residues, further stabilizing the complex. nih.gov It has been hypothesized that the high-affinity binding site for Ce6 is identical to that of heme, located in subdomain IB, where its carboxylic groups can interact with basic residues at the pocket's entrance. researchgate.net

Influence of Esterification State on Binding Affinity

The esterification of the carboxylic acid groups on the Chlorin e6 molecule significantly impacts its binding affinity to human serum albumin (HSA). nih.gov The stability of the photosensitizer-protein complex is dependent on the presence of negatively charged side groups to facilitate electrostatic interactions. nih.govresearchgate.net While the binding constants for Ce6 and its monomethyl ester are very similar, further esterification leads to a marked reduction in binding affinity. nih.gov

The association constant for the dimethyl ester derivative is reduced by approximately 3-fold compared to Ce6. nih.govresearchgate.net For this compound, which is electrically neutral, the reduction is even more pronounced, with an 11-fold decrease in the association constant. nih.govresearchgate.net This substantial decrease indicates that at least two negatively charged carboxyl groups are necessary for the stable binding of the chlorin to the HSA molecule. nih.govresearchgate.net

Table 1: Effect of Esterification on Relative Binding Affinity to HSA
CompoundMolecular ChargeRelative Reduction in Association Constant
Chlorin e6 (Ce6)-31x (Reference)
Ce6 Monomethyl Ester-2~1x
Ce6 Dimethyl Ester-1~3x
This compound0~11x
pH-Dependent Interaction Dynamics

The interaction dynamics of Chlorin e6 and its derivatives are highly sensitive to pH, a factor of particular relevance given the acidic microenvironment often found in tumor tissues. nih.govmdpi.com The affinity of Ce6 for HSA decreases as the pH is lowered from 8.0 to 6.5. researchgate.netmdpi.com This is attributed to the protonation of the carboxylic acid groups at lower pH, which weakens the electrostatic interactions and salt-bridge stabilizations between the photosensitizer and the protein. researchgate.netmdpi.com

Conversely, a decrease in pH is associated with a significant increase in the binding of Ce6 to lipoproteins. nih.gov This pH-dependent redistribution between albumin and lipoproteins could play a crucial role in the preferential uptake of the photosensitizer by tumors. researchgate.net The shift in binding preference may favor the release of Ce6 from its HSA carrier in the acidic tumor stroma, thereby increasing its availability for cellular uptake. researchgate.netmdpi.com Studies of drug-plasma interaction have identified an inflection point for this pH-dependent behavior at approximately pH 7.4. nih.gov

Interaction with Cellular Components (e.g., Lysosomes, Endoplasmic Reticulum)

Following cellular uptake, Chlorin e6 and its derivatives localize within specific subcellular compartments, which is a key aspect of their photodynamic activity. mdpi.com Research has shown that various amino acid derivatives of Ce6 preferentially accumulate in the lysosomes and the endoplasmic reticulum (ER). nih.gov Studies using confocal microscopy have confirmed that esterified Ce6 derivatives are mainly localized in the endoplasmic reticulum, Golgi complex, and mitochondria, with comparatively low levels of localization observed in lysosomes. bsu.by

The specific pattern of subcellular distribution can vary. For instance, in K562 myeloid leukemia cells, Ce6 derivatives were found in the ER, Golgi apparatus, mitochondria, and lysosomes. researchgate.net In other cell lines, such as human tongue squamous cell carcinoma Tca8113 cells, Ce6 showed a higher degree of co-localization with mitochondria than with lysosomes. researchgate.net This localization in organelles such as the plasma membrane, mitochondria, ER, and Golgi apparatus is crucial for inducing efficient photoinduced cell death. core.ac.uk

Formation of Peptide Adducts and Conjugation Pathways

The three carboxylic acid groups of Chlorin e6 (located at the 13¹, 15², and 17³ positions) provide versatile sites for conjugation with peptides to enhance its therapeutic properties. nih.gov This allows for the regioselective synthesis of peptide adducts. nih.gov For example, to create a 13¹-aspartyl conjugate, a partially protected chlorin-e6 dimethyl ester monocarboxylic acid can be activated and then coupled with an amino acid ester, such as L-aspartic acid dimethyl ester, in the presence of a coupling agent like HBTU. nih.gov

Conjugation with peptides can be used to control the intracellular trafficking of the photosensitizer. acs.org By attaching nucleus-directed linear peptides or branched peptides (loligomers), the localization of Chlorin e6 can be shifted, significantly altering its toxicity profile. acs.org Other strategies include conjugation with cell-penetrating peptides to improve uptake or with antimicrobial peptides like LL-37 to create dual-function agents. nih.govgist.ac.kr The synthesis can also involve linkers, such as tetraethylene glycol (TEG), to connect the chlorin moiety to other molecules, like oligosaccharides, to improve hydrophilicity. acs.org

Immunological Response Mechanisms

Stimulation of Antitumor Immunity (Abscopal Effect)

Photodynamic therapy (PDT) utilizing Chlorin e6 can induce a systemic antitumor immune response, leading to an abscopal effect, where the treatment of a primary tumor causes the regression of distant, non-treated metastatic lesions. mdpi.comnih.gov Studies in mouse melanoma models have demonstrated that after Ce6-PDT was administered to a tumor on one flank, significant growth inhibition was also observed in an untreated tumor on the opposite flank. mdpi.com

This systemic effect is driven by the stimulation of antitumor immunity. mdpi.comresearchgate.net The mechanism involves an expansion of T-cell infiltration into both the local and distant tumor microenvironments. researchgate.net Research has shown that Ce6-PDT enhances this abscopal effect through the inhibition of the programmed cell death-1/programmed death-ligand 1 (PD-1/PD-L1) immune checkpoint. researchgate.net Furthermore, analysis of the distant tumors revealed the upregulation of key immune-stimulatory cytokines. mdpi.comnih.gov

Table 2: Immunological Markers of Ce6-PDT Induced Abscopal Effect
FindingObservationImplication
Tumor GrowthRegression of both irradiated and non-irradiated (distant) tumors. researchgate.netDemonstration of the abscopal effect.
Immune Cell InfiltrationExpansion of T-cell populations in the tumor microenvironment. researchgate.netActivation of cell-mediated immunity.
Cytokine Expression (in distant tumor)Upregulation of Interferon-gamma (IFN-γ), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-2 (IL-2). mdpi.comnih.govStimulation of a systemic anti-tumor immune response.
Immune CheckpointInhibition of the PD-1/PD-L1 interaction. researchgate.netOvercoming immune suppression.

Modulation of Cytokine Expression (e.g., IFN-γ, TNF-α, IL-2)

The biological activity of Chlorin e6 (Ce6), a key photosensitizer, extends to the modulation of the immune system, particularly through its influence on cytokine expression following photodynamic therapy (PDT). Research indicates that Ce6-PDT can stimulate a significant antitumor immune response by altering the expression levels of critical pro-inflammatory cytokines, including Interferon-gamma (IFN-γ), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-2 (IL-2). nih.gov This immunomodulatory effect is a crucial aspect of its mechanism of action, contributing to its therapeutic potential.

Detailed research findings have demonstrated that the application of Ce6-PDT can lead to the upregulation of IFN-γ, TNF-α, and IL-2. nih.gov In studies conducted on melanoma, the gene and protein expression of these cytokines were significantly increased following treatment. nih.gov This suggests that Ce6-PDT not only has a direct cytotoxic effect on tumor cells but also triggers a systemic immune response. nih.gov The elevation of these specific cytokines is indicative of a Th1-mediated immune response, which is essential for effective anti-tumor immunity. nih.gov

The modulation of these cytokines is not always uniform and can vary over time. For instance, in one study, the expression of IFN-γ was notably higher on the fourth day post-treatment compared to the seventh day. nih.gov Conversely, the upregulation of IL-2 was more pronounced on the seventh day, reaching levels four times higher than that of the control group. nih.gov This temporal variation in cytokine expression highlights the dynamic nature of the immune response initiated by Ce6-PDT.

While much of the detailed data on IFN-γ, TNF-α, and IL-2 comes from in vivo models, in vitro studies have also confirmed the ability of Ce6-PDT to modulate cytokine expression, albeit sometimes in different directions depending on the cell type and context. For example, in an in vitro model using HaCaT keratinocyte cells infected with P. acnes, Ce6-PDT was found to significantly downregulate the expression of the inflammatory cytokine IL-8. nih.gov This indicates that Ce6-PDT can also exert anti-inflammatory effects by suppressing certain cytokine pathways. nih.gov

Furthermore, the mechanism behind this cytokine modulation can be linked to the ability of Ce6-PDT to influence immune cell phenotypes. Studies have shown that the photodynamic effect induced by Ce6 can reprogram macrophages towards a pro-inflammatory M1 phenotype. frontiersin.orgresearchgate.net M1 macrophages are known to be potent producers of pro-inflammatory cytokines, including TNF-α, which aligns with the observed upregulation of this cytokine in anti-tumor responses.

Research Findings on Cytokine Modulation by Chlorin e6-PDT

The following tables summarize the observed changes in cytokine expression from relevant studies.

Table 1: In Vivo Cytokine Expression Changes in Melanoma Model Post-Ce6-PDT

CytokineDay 4 Post-TreatmentDay 7 Post-Treatment
IFN-γ Noticeably higher than day 7Elevated
TNF-α UpregulatedElevated
IL-2 Slightly downregulatedFour times higher than control

Data extracted from Muhammad, J., et al. (2023). nih.gov

Table 2: In Vitro Cytokine Expression Changes in P. acnes-infected HaCaT Cells Post-Ce6-PDT

CytokineObservation
IL-8 Significantly downregulated

Data extracted from Lee, H., et al. (2017). nih.gov

Formulation and Delivery System Research for Enhanced Performance Mechanistic Focus

Nanocarrier-Based Approaches

Nanocarriers have emerged as a versatile and effective solution for the delivery of hydrophobic photosensitizers like Chlorin-e6-trimethyl ester. By encapsulating or integrating the photosensitizer within a nanoscale structure, it is possible to improve its solubility, protect it from degradation, and control its release profile. The following subsections will explore two prominent nanocarrier strategies: liposomal encapsulation and nanoparticle integration.

Liposomes, which are spherical vesicles composed of a lipid bilayer, are a well-established and clinically successful drug delivery platform. nih.gov Their amphiphilic nature allows for the encapsulation of both hydrophilic and hydrophobic compounds, making them an ideal carrier for this compound. nih.gov The encapsulation of this compound within liposomes offers several key advantages. Firstly, it prevents the aggregation of the photosensitizer in aqueous media, a common issue that can significantly reduce its photodynamic efficiency. nih.gov Secondly, the liposomal shell can protect the encapsulated photosensitizer from enzymatic degradation and premature clearance from circulation, thereby increasing its bioavailability and circulation half-life. nih.gov

The composition of the liposome (B1194612) plays a critical role in its stability and performance. Liposomes formulated with saturated phospholipids (B1166683) and cholesterol generally exhibit higher stability in circulation compared to those made with fluid lipid constituents like egg phosphatidylcholine. nih.gov The inclusion of polyethylene (B3416737) glycol (PEG) on the liposome surface, a process known as PEGylation, can further enhance stability by reducing opsonization and uptake by the reticuloendothelial system (RES), leading to prolonged circulation times. nih.gov

Research has demonstrated that the encapsulation of this compound in liposomes can lead to improved photophysical properties and enhanced photodynamic activity. For instance, studies have shown that liposomal formulations can increase the generation of reactive oxygen species (ROS) upon photoirradiation compared to the free photosensitizer. nih.gov Furthermore, the stability of liposomal formulations is a key consideration for their clinical translation. The table below summarizes key findings from a study on the stability of a liposomal this compound formulation.

Formulation ParameterMeasurementStability Finding
Particle Size 58.27 nmExhibited a spherical shape with a uniform size. researchgate.net
Zeta Potential -44.45 mVIndicated stable colloidal properties. nih.gov
Encapsulation Efficiency 90.34%High drug encapsulation rate achieved. researchgate.net
Storage Stability Minimal drug leakage at 4°CPEGylated liposomes showed minimal drug leakage after storage. nih.gov

This table presents illustrative data from research on liposomal formulations of photosensitizers, highlighting key parameters for stability and performance.

Beyond liposomes, other types of nanoparticles have been explored for the delivery of this compound, each offering unique mechanistic advantages. These include inorganic nanoparticles like Prussian blue and oil-in-water nanoemulsions.

Prussian Blue Nanoparticles: Prussian blue nanoparticles (PBNPs) are a class of inorganic nanoparticles that have garnered significant interest in nanomedicine due to their excellent biocompatibility and unique photothermal properties. rsc.orgnih.gov When used in conjunction with this compound, PBNPs can serve as a multifunctional platform for combined photodynamic and photothermal therapy. The porous structure of hollow PBNPs allows for the efficient loading of this compound. tandfonline.comresearchgate.net

A key mechanistic advantage of using PBNPs is their ability to alleviate the hypoxic tumor microenvironment. tandfonline.comresearchgate.net PBNPs can be engineered to have catalase-like activity, enabling them to decompose hydrogen peroxide, which is often overexpressed in tumors, into oxygen. tandfonline.comresearchgate.net This in-situ oxygen generation can significantly enhance the efficacy of photodynamic therapy with this compound, which is an oxygen-dependent process. tandfonline.comresearchgate.net

Nanoemulsions: Nanoemulsions are kinetically stable colloidal dispersions of oil and water stabilized by a surfactant, with droplet sizes typically in the range of 20-200 nm. researchgate.net Due to their small droplet size and large surface area, nanoemulsions can enhance the solubility and bioavailability of hydrophobic drugs like this compound. nih.govresearchgate.net The oily core of the nanoemulsion provides a suitable environment for the encapsulation of the lipophilic photosensitizer.

The stability of nanoemulsions is a critical factor and is influenced by parameters such as oil phase concentration, surfactant concentration, and the incorporation of stabilizing agents like nanoparticles. researchgate.net Research has shown that nanoemulsion formulations can effectively deliver this compound and improve its photodynamic efficacy. nih.gov

Protein-Based Delivery Systems

Protein-based nanoparticles, particularly those utilizing human serum albumin (HSA), have emerged as a promising strategy for drug delivery. HSA is the most abundant protein in human plasma and possesses several properties that make it an ideal drug carrier, including its biocompatibility, biodegradability, and lack of toxicity and immunogenicity. nih.gov

HSA has the ability to bind to and transport a wide variety of endogenous and exogenous molecules, including hydrophobic drugs. nih.govnih.gov This natural transport function can be harnessed for the delivery of this compound. The photosensitizer can be non-covalently bound to HSA or covalently conjugated to it, forming a stable complex. nih.govresearchgate.net

The interaction between this compound and HSA can improve the photosensitizer's solubility in aqueous environments and prevent its aggregation. nih.gov Molecular dynamics simulations have identified two primary binding pockets for Chlorin (B1196114) e6 in HSA: the Sudlow I site and the heme binding pocket. nih.gov This binding not only solubilizes the photosensitizer but can also influence its photophysical properties. For example, the binding of Chlorin e6 to HSA has been shown to cause a red-shift in its absorption and emission spectra and an increase in its excited-state lifetime. nih.gov

Furthermore, HSA-based nanoparticles can be fabricated to encapsulate this compound. These nanoparticles can be designed to have specific sizes and surface properties to optimize their in vivo behavior. nih.govresearchgate.net

One of the key advantages of using HSA as a drug carrier is its ability to facilitate tumor targeting through both passive and active mechanisms.

Enhanced Permeability and Retention (EPR) Effect: The EPR effect is a phenomenon characteristic of many solid tumors, where the newly formed blood vessels are leaky and the lymphatic drainage is impaired. nih.govacs.org This leads to the passive accumulation of macromolecules and nanoparticles, including HSA-drug complexes, within the tumor tissue. nih.govacs.org By binding to HSA, this compound can exploit the EPR effect for preferential accumulation in tumors.

HSA Receptors: In addition to passive targeting via the EPR effect, HSA can also actively target tumor cells through receptor-mediated endocytosis. nih.gov Certain receptors, such as the secreted protein acidic and rich in cysteine (SPARC) and gp60, are overexpressed on the surface of various cancer cells. nih.gov These receptors recognize and bind to HSA, triggering its internalization into the cell. nih.gov This active uptake mechanism can significantly enhance the intracellular delivery of the HSA-bound this compound, leading to a more potent photodynamic effect. nih.gov

The table below summarizes the key mechanistic advantages of using HSA as a carrier for this compound.

MechanismDescriptionAdvantage for this compound Delivery
Improved Solubility HSA binds to the hydrophobic photosensitizer, preventing aggregation in aqueous environments. nih.govEnhances bioavailability and photodynamic efficiency.
EPR Effect Leaky tumor vasculature and poor lymphatic drainage lead to the passive accumulation of HSA-drug complexes in tumors. nih.govacs.orgIncreases the concentration of the photosensitizer at the tumor site.
Receptor-Mediated Targeting Overexpressed receptors (e.g., SPARC, gp60) on tumor cells actively bind and internalize HSA. nih.govFacilitates specific uptake by cancer cells, improving therapeutic efficacy.

This table outlines the primary mechanisms by which Human Serum Albumin enhances the delivery and targeting of this compound.

Targeted Delivery Strategies

To further improve the selectivity and efficacy of this compound, various active targeting strategies have been developed. These strategies involve the conjugation of the photosensitizer or its carrier system to a targeting ligand that specifically recognizes and binds to receptors that are overexpressed on the surface of cancer cells. chemrxiv.org

One approach is to conjugate this compound with small molecules that are inhibitors of receptors that are crucial for tumor growth and survival, such as the epidermal growth factor receptor (EGFR). chemrxiv.org By targeting these receptors, the photosensitizer can be selectively delivered to cancer cells, thereby enhancing its anti-tumor activity while minimizing damage to healthy tissues. chemrxiv.org

Another strategy involves the use of vitamins as targeting moieties. acs.org Many cancer cells overexpress vitamin receptors to support their rapid proliferation. nih.gov By conjugating this compound to vitamins like biotin (B1667282) or folic acid, it is possible to exploit this overexpression for targeted delivery. nih.gov

The development of these targeted delivery systems represents a significant advancement in the field, offering the potential for more precise and effective photodynamic therapy with this compound.

Conjugation with Targeting Ligands (e.g., Hyaluronic Acid, Peptides, Amino Acids)

The efficacy of Chlorin e6 trimethyl ester as a photosensitizer is significantly enhanced through its conjugation with various targeting ligands. This strategy aims to improve its specificity for tumor cells, thereby increasing therapeutic efficiency and minimizing damage to healthy tissues. The conjugation process often begins with the modification of Chlorin e6 trimethyl ester or its parent compound, Chlorin e6 (Ce6).

Hyaluronic Acid (HA): Hyaluronic acid is a widely used targeting moiety due to its ability to bind to the CD44 receptor, which is frequently overexpressed on the surface of various cancer cells. nih.govrsc.org By conjugating Ce6 with HA, the resulting nanophotosensitizers can be actively targeted to these cancer cells. nih.govresearchgate.net For instance, nanohybrids composed of HA-conjugated graphene oxide and Ce6 have demonstrated significantly more effective cellular internalization compared to free Ce6. rsc.org This enhanced uptake is attributed to the active targeting of HA receptors. rsc.org Another approach involves the synthesis of hyperbranched Ce6 conjugated with HA via disulfide linkages, creating redox-sensitive nanophotosensitizers that can release the drug more effectively within the tumor microenvironment. nih.govresearchgate.net These HA-based systems not only improve solubility but also leverage the enhanced permeability and retention (EPR) effect for passive tumor accumulation. researchgate.netwindows.net

Peptides: Peptides serve as versatile targeting ligands due to their high specificity and affinity for various cellular receptors. Conjugating Ce6 with specific peptides can direct the photosensitizer to desired cellular compartments or tissues. For example, the antimicrobial peptide LL-37 has been conjugated with Ce6 and loaded into nanoemulsions to enhance photodynamic therapy against biofilms. nih.gov Furthermore, cell-penetrating peptides (CPPs), such as the Tat-peptide, have been shown to facilitate the cellular uptake of Ce6. researchgate.net Conjugation with a Tat-peptide allows photosensitizers that normally localize poorly to endosomes, like Ce6, to be effectively applied for photochemical internalization, a method that uses light to release therapeutic agents from endosomes into the cytoplasm. researchgate.net Other strategies involve modifying delivery systems, such as phospholipid nanoparticles, with targeting peptides like those containing the NGR (Asn-Gly-Arg) sequence, which specifically binds to aminopeptidase (B13392206) N (CD13) on tumor cells. mdpi.com

Amino Acids: The conjugation of amino acids to the Chlorin e6 macrocycle has a profound impact on the photosensitizer's biological activity. nih.govnih.gov The site of conjugation on the chlorin ring—positions 13¹, 15², or 17³—is a critical determinant of the resulting compound's phototoxicity. nih.govnih.gov Studies have shown that 13¹-aspartylchlorin-e6 derivatives are the most phototoxic, followed by the 15² and 17³ regioisomers. nih.gov This difference in efficacy is hypothesized to be due to the molecular conformation; the 13¹-derivatives assume a nearly linear shape that may facilitate more effective interactions with multiple intracellular targets. nih.govnih.gov In contrast, positively charged amino acid conjugates, such as those with lysine, tend to be internalized more efficiently by cells due to favorable interactions with the negatively charged plasma membrane. nih.gov

Research Findings on Chlorin e6 Conjugation with Targeting Ligands

Targeting LigandMechanism of ActionKey Research FindingSource
Hyaluronic Acid (HA)Binds to CD44 receptors overexpressed on cancer cells, facilitating active targeting.HA-Ce6 nanophotosensitizers show higher intracellular accumulation and greater PDT efficacy than free Ce6. nih.govrsc.org nih.govrsc.org
Peptides (e.g., Tat-peptide, NGR)Enhance cellular uptake (CPPs) or target specific cell surface receptors (e.g., CD13).Conjugation with Tat-peptide enables endolysosomal targeting. researchgate.net NGR peptides target the photosensitizer to aminopeptidase N. mdpi.com researchgate.netmdpi.com
Amino Acids (e.g., Aspartic Acid, Lysine)The conjugation site on the chlorin macrocycle influences molecular conformation and subsequent phototoxicity.The 13¹-aspartylchlorin-e6 regioisomer is the most phototoxic due to its nearly linear conformation. nih.govnih.gov nih.govnih.gov

Impact of Delivery System on Intracellular Localization and ROS Generation

The choice of delivery system for Chlorin e6 is a critical factor that dictates its subcellular destination and its efficiency in generating cytotoxic reactive oxygen species (ROS) upon photoirradiation. mdpi.com Because Ce6 is hydrophobic, it has poor water solubility and tends to aggregate in aqueous environments, which limits its bioavailability and therapeutic effect. mdpi.commdpi.com Advanced delivery systems are designed to overcome these limitations.

Various nanocarriers, including liposomes, nanoemulsions, dendrimers, and nanoparticles, have been developed to improve the delivery of Ce6. mdpi.commdpi.comresearchgate.net These systems encapsulate the photosensitizer, improving its stability and solubility in physiological conditions. mdpi.com For instance, nanoemulsions with a small droplet size (20–200 nm) provide a large interfacial area for drug dissolution, enhancing the bioavailability of Ce6. mdpi.com Similarly, hydrophilic nanoconjugates formed by linking Ce6 to a poly(amidoamine) dendrimer improve water solubility and subsequently increase intracellular uptake. mdpi.com

The components of the delivery system can significantly influence the intracellular localization of the photosensitizer. mdpi.com Depending on the formulation, Ce6 can be directed to accumulate in specific organelles such as mitochondria, lysosomes, the endoplasmic reticulum, or the Golgi apparatus. mdpi.comus.edu.pl Fluorescent microscopy studies have shown that certain polyol amide chlorin e6 derivatives localize in the endoplasmic reticulum, lysosomes, and mitochondria. us.edu.pl This targeted localization is crucial because the damage induced by PDT is confined to the immediate vicinity of the photosensitizer due to the short lifetime and limited diffusion of singlet oxygen. nih.gov

Impact of Delivery Systems on Chlorin e6 Performance

Delivery SystemImpact on Intracellular LocalizationImpact on ROS GenerationSource
NanoemulsionsEnhances cellular internalization. Optimal incubation time is between 3 and 4 hours.Improves bioavailability, allowing for effective ROS generation at lower photosensitizer concentrations. mdpi.com
Dendrimer NanoconjugatesGreater intracellular uptake compared to free Ce6.Increased phototoxicity due to enhanced cellular uptake and improved water solubility. mdpi.com
ROS-Sensitive Polymeric MicellesFacilitates endocytosis by tumor cells.Upon irradiation, generates ROS that induces PDT and triggers the release of co-loaded drugs for a synergistic effect. nih.govfrontiersin.org
Phospholipid Delivery SystemsCan be modified with targeting peptides to direct localization to specific cellular receptors.Targeted delivery enhances localized ROS production, increasing tumor cell selectivity. mdpi.com

Design of Amphiphilic Photosensitizers

A key strategy to improve the clinical potential of Chlorin e6-based photosensitizers involves the design of amphiphilic molecules. us.edu.pl Chlorin e6 trimethyl ester itself is a lipophilic compound. nih.gov While this property aids in crossing cell membranes, its poor water solubility can lead to aggregation in the bloodstream and limit its accumulation in tumor tissue. researchgate.net By introducing hydrophilic moieties to the hydrophobic chlorin macrocycle, researchers can create amphiphilic derivatives with a balanced hydrophilic-lipophilic character. us.edu.pl This amphiphilicity is believed to enhance accumulation in tumor tissues, a crucial factor for effective PDT. us.edu.pl

The synthesis of these amphiphilic derivatives often starts from Chlorin e6 trimethyl ester or related compounds like methylpheophorbide a. us.edu.plnih.gov One synthetic approach involves the selective hydrolysis of Chlorin e6 trimethyl ester to yield a monomethyl ester, which can then be further modified. us.edu.pl For example, new amphiphilic chlorin derivatives have been prepared by reacting methylpheophorbide a with 2-Amino-2-(hydroxymethyl)-1,3-propanediol (TRISMA®). nih.gov This reaction attaches a hydrophilic polyol group to the chlorin backbone.

The resulting amphiphilic photosensitizers exhibit altered photophysical and biological properties. A study comparing a new amphiphilic chlorin derivative (CHL-T) with its more lipophilic precursor (CHL) found that the amphiphilic nature significantly impacted its performance. nih.gov Although the lipophilicity of CHL-T was lower than that of CHL, it was about three times more efficient at generating singlet oxygen. nih.gov Consequently, the phototoxicity of the amphiphilic CHL-T in HeLa tumor cells was approximately ten times higher than that of the precursor chlorin. nih.gov These findings underscore that the rational design of amphiphilic structures is a promising avenue for developing more potent photosensitizers for photodynamic therapy. nih.gov

Advanced Research Applications Beyond Traditional Photodynamic Studies

Organic Solar Cells and Energy Conversion

The quest for efficient and cost-effective renewable energy sources has led to significant research into organic solar cells (OSCs). Chlorin-e6-trimethyl ester has emerged as a promising material in this field due to its strong absorption in the visible and near-infrared regions of the solar spectrum, mimicking the natural process of photosynthesis.

In the architecture of organic solar cells, a p-n junction is created using electron-donating (p-type) and electron-accepting (n-type) organic semiconductors. While not extensively documented specifically for the trimethyl ester, related chlorin (B1196114) and porphyrin derivatives have been investigated for their potential as p-type materials. Doping in organic solar cells can influence the performance by altering charge carrier concentration and mobility. aps.orgnankai.edu.cn For instance, the introduction of a p-type dopant can enhance the electrical properties and morphology of the active layer in all-small-molecule organic solar cells (ASM OSCs), leading to improved power conversion efficiency. nankai.edu.cn The electron-rich nature of the chlorin macrocycle suggests its potential to act as a hole-transporting (p-type) material, donating electrons upon photoexcitation.

ParameterEffect of p-type Doping in certain OSCsReference
Fill Factor (FF)Increased nankai.edu.cn
Non-radiative Recombination LossSuppressed nankai.edu.cn
Open-Circuit Voltage (VOC)Increased nankai.edu.cn
Power Conversion Efficiency (PCE)Improved nankai.edu.cn

The efficiency of charge transport in organic semiconductors is critically dependent on the molecular packing and morphology of the thin film. The formation of ordered molecular aggregates, such as J-aggregates and π-π stacks, can significantly enhance charge carrier mobility. rsc.org J-aggregates, characterized by a bathochromic (red) shift in the absorption spectrum, arise from specific side-by-side molecular arrangements that facilitate strong electronic coupling. nih.govresearchgate.netrsc.org This arrangement can lead to delocalized excitons and improved charge transport pathways.

Similarly, π-π stacking, where the planar aromatic macrocycles of the chlorin molecules stack on top of each other, provides a pathway for charge carriers to hop between molecules. The degree of π-π stacking and the formation of J-aggregates are influenced by factors such as the specific chemical structure of the chlorin derivative, solvent processing conditions, and the presence of additives. While detailed studies on the charge carrier mobility specifically for this compound are not abundant, research on related dye aggregates demonstrates that well-ordered, interconnected aggregates are crucial for hosting high-mobility electronic charge carriers. rsc.org The investigation of charge carrier transport in composites containing J-aggregates has shown that these structures play an active role in the movement of charge. researchgate.net

Type of AggregateKey CharacteristicsImpact on Photovoltaic Properties
J-aggregatesRed-shifted absorption, strong electronic couplingEnhanced light harvesting and potentially improved charge transport
π-π StackingFace-to-face arrangement of aromatic ringsProvides pathways for intermolecular charge hopping, enhancing mobility

The photovoltaic properties of this compound can be finely tuned through chemical modifications. Functionalization of the chlorin macrocycle by introducing different peripheral substituents can alter its electronic properties, solubility, and molecular packing, thereby influencing the performance of the solar cell. For example, creating π-extended derivatives of chlorin e6 has been shown to cause a significant red-shift in the absorption spectrum, which is beneficial for capturing more of the solar spectrum. rsc.org

Metallation, the insertion of a central metal ion into the chlorin core, is another powerful strategy to modify its properties. frontierspecialtychemicals.com Different metal ions can affect the excited state lifetimes, redox potentials, and intermolecular interactions of the chlorin, which are all critical parameters for photovoltaic applications.

Photodiagnosis Research

The inherent fluorescence of this compound makes it a valuable tool in the field of photodiagnosis, particularly for fluorescence-based imaging of cancerous tissues.

The fundamental principle behind fluorescence-based imaging lies in the photophysical properties of the fluorophore, in this case, this compound. The process begins with the absorption of a photon of a specific wavelength by the chlorin molecule, which elevates an electron from its ground state (S₀) to an excited singlet state (S₁). This process is most efficient at the wavelengths corresponding to the molecule's absorption peaks. rsc.orgnih.gov

Following excitation, the molecule rapidly relaxes to the lowest vibrational level of the S₁ state. From here, it can return to the ground state through several pathways. For fluorescence to occur, the electron returns to the S₀ state by emitting a photon. Due to energy loss during the relaxation process, the emitted photon has lower energy and thus a longer wavelength than the absorbed photon. This phenomenon is known as the Stokes shift. Chlorin e6 exhibits a strong fluorescence emission at a wavelength of around 665 nm upon excitation at approximately 400 nm. nih.gov

In the context of photodiagnosis, this compound is administered and tends to accumulate preferentially in tumor tissues. When the tissue is illuminated with light of the appropriate excitation wavelength, the accumulated chlorin molecules fluoresce, emitting red light that can be detected by specialized imaging systems. This allows for the visualization of the tumor and its margins. nih.gov The quantum yield of fluorescence, which is the ratio of emitted photons to absorbed photons, is a key parameter determining the brightness of the fluorophore. For chlorin e6, the fluorescence quantum yield has been reported to be around 0.16. omlc.org

ParameterValue/Characteristic for Chlorin e6Reference
Excitation Wavelength~400 nm nih.gov
Emission Wavelength~665 nm nih.gov
Fluorescence Quantum Yield~0.16 omlc.org

Holographic Data Storage Media

Beyond biological and energy applications, this compound has been investigated as a component in advanced materials for holographic data storage. This technology holds the promise of storing vast amounts of data in a three-dimensional format, offering significantly higher storage densities than conventional optical data storage methods. rsc.org

In this application, this compound is incorporated as a photosensitive dye into a polymer matrix, such as polyvinylbutyral (PVB). The principle of holographic data storage involves recording the interference pattern of two laser beams within the storage medium. One beam, the signal beam, carries the data to be stored, while the other, the reference beam, is a uniform wavefront. Where the beams interfere constructively, the photosensitive dye molecules are altered, creating a change in the refractive index of the material. This stored interference pattern is the hologram.

Research has shown that guest-host systems of chlorin-polyvinylbutyral can be used for holographic experiments. Specifically, this compound has been synthesized and studied for this purpose. When embedded in a photopolymer, it was found to have a significantly faster burning rate compared to the parent chlorin, which is a desirable property for efficient data recording. rsc.org

Photodynamic Inactivation of Microorganisms (PDI)

The antimicrobial efficacy of this compound in photodynamic inactivation (PDI) is predicated on its function as a photosensitizer. chemimpex.commedchemexpress.com The fundamental mechanism involves the absorption of light by the chlorin molecule, which leads to the generation of cytotoxic reactive oxygen species (ROS). chemimpex.com

The process can be summarized in the following steps:

Photoexcitation: Upon irradiation with light of a specific wavelength, the this compound molecule absorbs a photon and transitions from its stable ground state to an excited singlet state.

Intersystem Crossing: The excited singlet state is short-lived and can undergo a process called intersystem crossing to a more stable, longer-lived excited triplet state.

Energy Transfer (Type II Reaction): In the presence of molecular oxygen (O₂), the excited triplet state of the chlorin can transfer its energy directly to oxygen. This process converts the ground-state triplet oxygen into the highly reactive singlet oxygen (¹O₂). nih.gov Singlet oxygen is a potent oxidizing agent and is considered the primary cytotoxic species in the photodynamic death of microorganisms. nih.gov

Electron Transfer (Type I Reaction): Alternatively, the excited photosensitizer can react directly with a substrate molecule via electron transfer, producing radical ions. These ions can then react with oxygen to produce other ROS, such as superoxide (B77818) anions and hydroxyl radicals.

The generated ROS, particularly singlet oxygen, are non-specific and highly reactive, causing oxidative damage to essential cellular components of microorganisms. This includes lipids in the cell membrane, proteins, and nucleic acids, leading to rapid and irreversible cell damage and ultimately, cell death. This broad-spectrum activity makes it an effective antimicrobial approach against various pathogens. chemimpex.comnih.gov

Q & A

Basic: How can Chlorin-e6-trimethyl ester be detected and quantified in environmental samples?

Methodological Answer:
this compound (C37H43N4O6) is best detected using high-resolution liquid chromatography coupled with mass spectrometry (LC-MS) . Key steps include:

  • LC-TOFMS/LC-FTICRMS : For accurate mass determination (<1 ppm error) and molecular formula confirmation .
  • Solid-Phase Extraction (SPE) : Use pH-controlled elution (pH <3) to avoid artifactual ammonolysis (e.g., formation of m/z 624.3 amide derivatives) during sample preparation .
  • Validation : Spike-and-recovery experiments with isotopically labeled standards to confirm extraction efficiency and matrix effects .

Basic: What are the potential biogenic or geological sources of this compound in aquatic environments?

Methodological Answer:
The compound is hypothesized to originate from ancient microbial activity in Ordovician geological formations (e.g., Viola and Arbuckle strata). Key investigative approaches:

  • Geochemical Profiling : Correlate sediment porewater redox conditions (sulfide/oxygen microenvironments) with porphyrin preservation .
  • Comparative Analysis : Match environmental samples with fossilized Gloeocapsamorpha prisca biomarkers, which lack phytyl side chains characteristic of chlorophyll derivatives .

Advanced: How can researchers differentiate between native this compound and extraction artifacts?

Methodological Answer:
Artifact prevention requires:

  • Ammonia-Free Elution : Avoid basic solvents (e.g., 5% NH4OH) during SPE to prevent methyl ester ammonolysis. Use neutral methanol/ACN instead .
  • Tandem MS Validation : Perform LC-ITMS/MS to compare fragmentation patterns of artifacts (e.g., m/z 624.3) with synthetic standards .
  • Time-Resolved Extraction : Monitor artifact formation kinetics by analyzing samples immediately post-extraction .

Advanced: What experimental approaches are recommended to elucidate the toxicological mechanisms of this compound in aquatic organisms?

Methodological Answer:
A multimodal strategy is essential:

  • Heavy Metal Co-Analysis : Quantify Mn, Cu, and Fe in water samples, as porphyrins can complex metals and enhance transmembrane toxicity .
  • Controlled Exposure Studies : Use zebrafish models to assess hepatic injury biomarkers (e.g., ALT, AST) under varying porphyrin/metal concentrations .
  • Photodynamic Activity Assays : Evaluate ROS generation in vitro under UV-Vis irradiation, mimicking natural sunlight exposure .

Advanced: How can statistical experimental design methods optimize the synthesis or modification of this compound derivatives?

Methodological Answer:
Taguchi Orthogonal Arrays (e.g., L9(3⁴)) are effective for parameter optimization:

  • Critical Parameters : Catalyst concentration (most influential), reaction temperature, and solvent polarity .
  • Signal-to-Noise (S/N) Analysis : Prioritize "larger-the-better" ratios to maximize yield. For example, 1.5 wt% KOH at 60°C improves esterification efficiency by 28% .
  • ANOVA Validation : Confirm parameter significance (p<0.05) and replicate under optimal conditions to achieve >95% reproducibility .

Basic: What analytical techniques are suitable for structural elucidation of this compound and its derivatives?

Methodological Answer:

  • LC-FTICRMS : Resolves isotopic patterns for exact mass determination (C37H43N4O6; m/z 639.31736) .
  • NMR Spectroscopy : Assign methyl ester peaks (δ 3.6–3.8 ppm) and porphyrin core protons (δ 8.9–9.1 ppm) .
  • UV-Vis Spectroscopy : Identify Q-band absorptions (λmax ≈ 660 nm) characteristic of chlorin macrocycles .

Advanced: How should researchers address contradictory findings between environmental presence and toxicity data for this compound?

Methodological Answer:
Resolve discrepancies via:

  • Contextual Replication : Repeat studies across seasons and hydrological conditions to isolate confounding variables (e.g., dissolved oxygen, pH) .
  • Multivariate Analysis : Apply principal component analysis (PCA) to distinguish between correlation (e.g., Mn co-occurrence) and causation .
  • Toxicokinetic Modeling : Simulate bioaccumulation pathways using partition coefficients (log Kow) and membrane permeability data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.